Product packaging for 4-Piperidinecarboxamide(Cat. No.:CAS No. 39546-32-2)

4-Piperidinecarboxamide

货号: B028982
CAS 编号: 39546-32-2
分子量: 128.17 g/mol
InChI 键: DPBWFNDFMCCGGJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

4-Piperidine carboxamide is a piperidinecarboxamide.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O B028982 4-Piperidinecarboxamide CAS No. 39546-32-2

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBWFNDFMCCGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7068182
Record name 4-Piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39546-32-2
Record name 4-Piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39546-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039546322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonipecotamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Piperidinecarboxamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7068182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.529
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PIPERIDINECARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZE2810T4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Piperidinecarboxamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 4-piperidinecarboxamide, a versatile building block in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as isonipecotamide, is a heterocyclic organic compound with a piperidine ring substituted at the 4-position with a carboxamide group. Its chemical and physical properties are summarized in the table below, providing a foundational understanding for its use in research and development.

PropertyValue
IUPAC Name piperidine-4-carboxamide[1]
Synonyms Isonipecotamide, Hexahydroisonicotinamide, 4-Carbamoylpiperidine[2]
Molecular Formula C₆H₁₂N₂O[2]
Molecular Weight 128.17 g/mol [1]
Appearance White to light yellow crystalline powder
Melting Point 145-148 °C[3]
Boiling Point 311.7 °C at 760 mmHg[4]
Density 1.075 g/cm³ (rough estimate)[4]
Solubility Soluble in water[5]
logP (Octanol/Water) -1.4 (Computed)[1][6]
Vapor Pressure 0.000553 mmHg at 25°C[4]

Chemical Structure

The structural identifiers of this compound are crucial for its unambiguous identification in chemical databases and literature.

IdentifierValue
SMILES C1CNCCC1C(=O)N[1]
InChI InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)[1]
InChIKey DPBWFNDFMCCGGJ-UHFFFAOYSA-N[1]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the amidation of a 4-piperidinecarboxylic acid derivative. The following is a representative protocol:

Materials:

  • Ethyl isonipecotate (ethyl piperidine-4-carboxylate)

  • Ammonia (aqueous or in methanol)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve ethyl isonipecotate in ethanol.

  • Add a solution of ammonia in methanol (e.g., 7N) to the flask.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Purification

The crude product can be purified by recrystallization.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents)

  • Heating mantle

  • Erlenmeyer flask

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Characterization

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve a small amount of purified this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆).

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 400 MHz).

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

  • Expected Signals: The spectrum will show characteristic signals for the piperidine ring protons and the amide protons. The chemical shifts and coupling patterns will be consistent with the 4-substituted piperidine structure.

¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample in a suitable deuterated solvent as for ¹H NMR.

  • Instrumentation: A standard NMR spectrometer.

  • Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

  • Expected Signals: The spectrum will display distinct signals for the carbonyl carbon and the individual carbons of the piperidine ring.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.[1] Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the sample over the typical infrared range (e.g., 4000-400 cm⁻¹).

  • Expected Bands: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (amide I band), and the N-H bending (amide II band), as well as C-H stretching and bending vibrations of the piperidine ring.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Expected Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 129.1.[1]

Biological Activity and Mechanism of Action

Derivatives of this compound have been investigated for a range of biological activities. For instance, certain piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a potential target for antimalarial drugs. Other studies have explored their role as calpain inhibitors, which may have therapeutic applications in neurodegenerative disorders.

One studied mechanism of action for piperidine derivatives involves the non-competitive blockade of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. This interaction prevents the influx of sodium ions, leading to a failure of muscle contraction.

Visualizations

The following diagrams illustrate a potential synthesis workflow and a simplified signaling pathway related to the mechanism of action of certain piperidine derivatives.

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification Start Ethyl Isonipecotate + Ammonia in Methanol Reaction Reflux in Ethanol Start->Reaction Cooling Cool to Room Temperature Reaction->Cooling Evaporation Solvent Removal (Reduced Pressure) Cooling->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Dissolution Dissolve in Hot Ethanol Crude_Product->Dissolution Transfer to Purification Crystallization Cool to Induce Crystallization Dissolution->Crystallization Filtration Vacuum Filtration Crystallization->Filtration Drying Dry Under Vacuum Filtration->Drying Pure_Product Purified this compound Drying->Pure_Product

Caption: A flowchart illustrating the synthesis and purification workflow of this compound.

Neuromuscular_Blockade Simplified Neuromuscular Blockade by Piperidine Derivatives cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Membrane (Muscle) AP Action Potential Arrives ACh_Release Acetylcholine (ACh) Release AP->ACh_Release Depolarization ACh ACh nAChR Nicotinic ACh Receptor (nAChR) Na_Influx Na+ Influx nAChR->Na_Influx Channel Opening Depolarization Membrane Depolarization Na_Influx->Depolarization Na_Influx->Depolarization Blocked Contraction Muscle Contraction Depolarization->Contraction ACh->nAChR Binds Piperidine Piperidine Derivative Piperidine->nAChR Blocks (Non-competitive)

Caption: A diagram showing the non-competitive blockade of the nicotinic acetylcholine receptor by a piperidine derivative.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidinecarboxamide is a heterocyclic organic compound featuring a piperidine ring substituted at the 4-position with a carboxamide group. This molecule serves as a crucial building block and versatile intermediate in the synthesis of a wide range of biologically active compounds.[1] Its structural motif is prevalent in numerous pharmaceuticals, including anticancer agents, antivirals, antimicrobials, and compounds targeting the central nervous system.[1][2][3] An in-depth understanding of its physicochemical properties is paramount for its effective utilization in medicinal chemistry and drug development, influencing factors from reaction kinetics to pharmacokinetic profiles of its derivatives.

Chemical Identity and Structure

  • IUPAC Name: piperidine-4-carboxamide[4]

  • Synonyms: Isonipecotamide, Hexahydroisonicotinamide, 4-Carbamoylpiperidine[4][5][6]

  • CAS Number: 39546-32-2[4][5]

  • Molecular Formula: C₆H₁₂N₂O[4]

  • Molecular Weight: 128.17 g/mol [4][5]

  • Chemical Structure:

    • SMILES: C1CNCCC1C(=O)N[4]

    • InChI: InChI=1S/C6H12N2O/c7-6(9)5-1-3-8-4-2-5/h5,8H,1-4H2,(H2,7,9)[4][5]

Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These properties are fundamental to predicting its behavior in both chemical reactions and biological systems.

PropertyValueSource
Melting Point 145-150 °C[5][6]
Boiling Point 311.7 °C (at 760 mmHg)[6]
Water Solubility Soluble[6]
logP (Octanol-Water) -1.4 (Computed)[4]
pKa 16.48 ± 0.20 (Predicted)[6]

Detailed Physicochemical Analysis and Experimental Protocols

Melting Point

The melting point of a solid is a critical indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting range.

Reported Value: The literature melting point for this compound is in the range of 145-150 °C.[5][6]

Experimental Protocol: Capillary Method The melting point is most commonly determined using a capillary tube method with a melting point apparatus.

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a heating block or an oil bath within a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the range.

Boiling Point

The boiling point provides information about the volatility of a substance.

Reported Value: A boiling point of 311.7 °C at atmospheric pressure (760 mmHg) has been reported for this compound.[6]

Experimental Protocol: Micro-Boiling Point Determination For small sample quantities, a micro-boiling point or capillary method can be employed.

  • Sample Preparation: A small amount of the liquid sample (if melted) is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Heating: The assembly is heated gently. As the temperature rises, trapped air will bubble out of the capillary.

  • Observation: The heat is removed once a steady stream of bubbles emerges. The liquid will begin to cool and will be drawn up into the capillary tube when the vapor pressure of the substance equals the external atmospheric pressure. The temperature at which the liquid enters the capillary tube is the boiling point.

Water Solubility

Solubility in aqueous media is a critical determinant of a compound's suitability for biological applications and formulation.

Reported Value: this compound is described as being soluble in water.[6]

Experimental Protocol: Shake-Flask Method The shake-flask method is a standard technique for determining the solubility of a compound.

  • Equilibration: An excess amount of solid this compound is added to a known volume of water in a flask.

  • Agitation: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A carefully measured aliquot of the clear supernatant is withdrawn and its concentration is determined using a suitable analytical technique, such as HPLC with UV detection or quantitative NMR. The resulting concentration is the solubility of the compound at that temperature.

Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross biological membranes.

Reported Value: A computed XLogP3 value of -1.4 is available for this compound, suggesting it is a relatively hydrophilic compound.[4]

Experimental Protocol: Shake-Flask Method This is the traditional and most widely accepted method for the experimental determination of logP.

  • Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken vigorously to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is achieved.

  • Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is measured using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Acid Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or a base and determines the extent of ionization of a molecule at a given pH. The piperidine nitrogen is basic.

Reported Value: A predicted pKa value for this compound is 16.48.[6] This likely refers to the acidity of the amide N-H proton, while the pKa of the conjugate acid of the piperidine nitrogen would be significantly lower, indicating its basicity.

Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly accurate method for determining pKa values.

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored with a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the basic piperidine nitrogen has been protonated.

Role in Drug Discovery and Development

The physicochemical properties of this compound are fundamental to its role as a molecular scaffold. Its solubility ensures it can be used in aqueous reaction conditions, while its modifiable functional groups (the secondary amine and the carboxamide) provide handles for synthetic elaboration.

Derivatives of this compound have shown a wide range of biological activities, targeting various proteins and pathways:

  • Enzyme Inhibition: The scaffold has been incorporated into inhibitors of calpain, carbonic anhydrase, and the proteasome.[2][7][8]

  • Receptor Modulation: It is a key component in compounds designed as CCR5 antagonists for anti-HIV therapy and as monoamine neurotransmitter re-uptake inhibitors for CNS disorders.[3]

The diagram below illustrates the central role of this compound's physicochemical properties in enabling its use as a versatile scaffold for developing targeted therapeutics.

G cluster_core This compound Scaffold cluster_props Key Physicochemical Properties cluster_dev Implications in Drug Development cluster_targets Therapeutic Applications of Derivatives Core This compound Solubility Aqueous Solubility Core->Solubility Influences LogP Lipophilicity (logP) Core->LogP Determines pKa Ionization (pKa) Core->pKa Governs Structure Structural Features (H-bond donors/acceptors) Core->Structure Possesses ADME ADME Properties Absorption Distribution Metabolism Excretion Solubility->ADME Impacts Absorption & Excretion Formulation Formulation & Delivery Solubility->Formulation LogP->ADME Impacts Absorption & Distribution pKa->ADME Impacts Solubility & Permeability Target Target Binding Enzymes Receptors Ion Channels Structure->Target Enables Specific Interactions Oncology Oncology Target->Oncology CNS CNS Disorders Target->CNS Infectious Infectious Disease Target->Infectious

Caption: Physicochemical properties of this compound and their impact on drug development.

References

An In-Depth Technical Guide to the Synthesis of 4-Piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-piperidinecarboxamide (also known as isonipecotamide), a crucial building block in the development of various pharmaceutical agents. The document details the core synthetic methodologies, their underlying mechanisms, and provides experimental protocols for their execution. Quantitative data from various synthetic approaches are summarized for comparative analysis.

Introduction

This compound is a versatile heterocyclic scaffold present in a wide array of biologically active molecules. Its derivatives have shown promise as inhibitors for enzymes such as thrombin and cholinesterase, and as modulators for targets like the survival motor neuron (SMN) protein and hNav1.7 sodium channels. The efficient and scalable synthesis of this key intermediate is therefore of significant interest to the medicinal chemistry and drug development community. This guide explores the most common and effective pathways for its synthesis.

Primary Synthesis Pathways

The synthesis of this compound can be broadly categorized into two primary strategies: the formation of the amide bond from a carboxylic acid precursor and the hydrolysis of a nitrile precursor.

Amide Coupling of Piperidine-4-Carboxylic Acid

This classical approach involves the activation of the carboxylic acid group of piperidine-4-carboxylic acid (isonipecotic acid) followed by the introduction of an amine source, typically ammonia or an ammonium salt. The reaction is facilitated by a variety of coupling reagents.

A widely used and efficient method for amide bond formation involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt). The mechanism proceeds as follows:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Formation of the HOBt Ester: The O-acylisourea intermediate is prone to racemization and the formation of an N-acylurea byproduct. HOBt acts as a nucleophile, reacting with the O-acylisourea to form an activated HOBt ester. This ester is more stable and less susceptible to racemization.

  • Nucleophilic Attack by Ammonia: Ammonia, or an amine, then attacks the carbonyl carbon of the HOBt ester, leading to the formation of a tetrahedral intermediate.

  • Product Formation: The tetrahedral intermediate collapses, eliminating HOBt and forming the desired amide product, this compound.

Amide_Coupling_Mechanism cluster_activation Activation of Carboxylic Acid cluster_amination Amidation Isonipecotic_Acid Piperidine-4-Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Isonipecotic_Acid->O_Acylisourea + EDC EDC EDC HOBt_Ester Activated HOBt Ester O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Tetrahedral_Intermediate Tetrahedral Intermediate HOBt_Ester->Tetrahedral_Intermediate + NH3 Ammonia Ammonia (NH3) 4_Piperidinecarboxamide This compound Tetrahedral_Intermediate->4_Piperidinecarboxamide

Mechanism of EDC/HOBt mediated amide coupling.

Materials:

  • Piperidine-4-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonium chloride (NH4Cl)

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

Procedure:

  • To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq) and EDC-HCl (1.2 eq) at 0 °C.

  • Add ammonium chloride (2.0 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with saturated aqueous NaHCO3, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Hydrolysis of 4-Cyanopiperidine

The hydrolysis of 4-cyanopiperidine is a common and industrially viable method for the synthesis of this compound. This transformation can be achieved under either acidic or basic conditions. The reaction proceeds via the formation of an amide intermediate, and careful control of the reaction conditions can allow for the isolation of the amide before further hydrolysis to the carboxylic acid.

Acid-Catalyzed Hydrolysis:

  • Protonation: The nitrile nitrogen is protonated by the acid, which increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the protonated nitrile, forming a protonated imidic acid.

  • Tautomerization: A proton transfer from the oxygen to the nitrogen, followed by deprotonation of the oxygen, leads to the formation of the amide.

  • Further Hydrolysis (to Carboxylic Acid): Under harsh acidic conditions and elevated temperatures, the amide can be further hydrolyzed to the corresponding carboxylic acid and an ammonium salt.

Base-Catalyzed Hydrolysis:

  • Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic nitrile carbon, forming a hydroxy imine anion.

  • Protonation: The nitrogen anion is protonated by water to give an imidic acid.

  • Tautomerization: The imidic acid tautomerizes to the more stable amide.

  • Further Hydrolysis (to Carboxylate): Similar to the acid-catalyzed pathway, prolonged reaction times or stronger basic conditions can lead to the hydrolysis of the amide to a carboxylate salt and ammonia.

Nitrile_Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway 4_Cyanopiperidine_A 4-Cyanopiperidine Protonated_Nitrile Protonated Nitrile 4_Cyanopiperidine_A->Protonated_Nitrile + H+ Protonated_Imidic_Acid Protonated Imidic Acid Protonated_Nitrile->Protonated_Imidic_Acid + H2O Amide_A This compound Protonated_Imidic_Acid->Amide_A Tautomerization 4_Cyanopiperidine_B 4-Cyanopiperidine Hydroxy_Imine_Anion Hydroxy Imine Anion 4_Cyanopiperidine_B->Hydroxy_Imine_Anion + OH- Imidic_Acid Imidic Acid Hydroxy_Imine_Anion->Imidic_Acid + H2O Amide_B This compound Imidic_Acid->Amide_B Tautomerization

Mechanisms of acid and base-catalyzed nitrile hydrolysis.

Materials:

  • 4-Cyanopiperidine

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol or Methanol

  • Water

  • Dichloromethane (DCM) or Chloroform (CHCl3)

Procedure:

  • Dissolve 4-cyanopiperidine (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0-3.0 eq) in water.

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the excess base with a suitable acid (e.g., HCl) to a pH of approximately 7-8.

  • Extract the aqueous layer with dichloromethane or chloroform (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Alternative and Specialized Synthesis Pathways

While amide coupling and nitrile hydrolysis are the most common routes, other methods can be employed for the synthesis of this compound, particularly in the context of generating diverse libraries of derivatives.

Multicomponent Reactions (MCRs)

The Ugi and Passerini reactions are powerful tools for the rapid assembly of complex molecules from simple starting materials. While not typically used for the direct synthesis of the parent this compound, they are highly relevant for creating substituted analogs.

  • Ugi Four-Component Reaction (U-4CR): This reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. By using a piperidine-based component (e.g., 4-oxopiperidine or piperidine-4-carboxylic acid), this reaction can be adapted to synthesize derivatives of this compound.[1][2]

  • Passerini Three-Component Reaction: This reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide.[3][4]

Beckmann Rearrangement

The Beckmann rearrangement transforms an oxime into an amide.[5] In principle, 4-oxopiperidine could be converted to its oxime, which could then undergo a Beckmann rearrangement to yield a lactam. Subsequent ring-opening and functional group manipulation could potentially lead to this compound, although this is a more circuitous route.

Ritter Reaction

The Ritter reaction involves the reaction of a nitrile with a carbocation source (e.g., an alcohol or alkene in strong acid) to form an N-alkyl amide.[6] This method is generally used for the synthesis of N-substituted amides and would require a specific strategy to be adapted for the synthesis of the primary this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the primary synthesis pathways of this compound and related reactions. Please note that yields and reaction conditions can vary significantly based on the specific reagents, scale, and purification methods employed.

Synthesis PathwayStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Amide CouplingPiperidine-4-carboxylic acidEDC, HOBt, NH4Cl, DIPEADMF0 to RT12-2470-90 (typical)[1][3][6]
Amide Coupling1-(pyridin-4-yl)piperidine-4-carboxylic acidTBTU, DIPEA, AnilineDMFRT7255[7]
Nitrile Hydrolysis (Basic)4-CyanopiperidineNaOH, EtOH/H2OEthanol/WaterReflux4-16Moderate to High[8]
Dehydration (reverse reaction)IsonipecotamideThionyl ChlorideToluene202074.7 (as HCl salt)
Dehydration (reverse reaction)IsonipecotamidePhosphorus Oxychloride---29.7

Experimental Workflows

The following diagrams illustrate typical laboratory workflows for the synthesis of this compound via the two primary routes.

Amide_Coupling_Workflow Start Start: Dissolve Piperidine-4-carboxylic acid in DMF Cooling Cool to 0 °C Start->Cooling Reagent_Addition Add HOBt, EDC-HCl, NH4Cl, and DIPEA Cooling->Reagent_Addition Reaction Stir at Room Temperature (12-24h) Reagent_Addition->Reaction Quenching Quench with Water Reaction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with NaHCO3 and Brine Extraction->Washing Drying Dry over Na2SO4 and Concentrate Washing->Drying Purification Purify by Column Chromatography or Recrystallization Drying->Purification Product Final Product: this compound Purification->Product

Experimental workflow for amide coupling synthesis.

Nitrile_Hydrolysis_Workflow Start Start: Dissolve 4-Cyanopiperidine in Ethanol/Water Base_Addition Add Aqueous NaOH Solution Start->Base_Addition Reflux Heat to Reflux (4-16h) Base_Addition->Reflux Cooling Cool to Room Temperature Reflux->Cooling Neutralization Neutralize with HCl Cooling->Neutralization Extraction Extract with Dichloromethane Neutralization->Extraction Drying Dry over Na2SO4 and Concentrate Extraction->Drying Purification Purify by Recrystallization Drying->Purification Product Final Product: this compound Purification->Product

Experimental workflow for nitrile hydrolysis synthesis.

Conclusion

The synthesis of this compound is well-established, with amide coupling of piperidine-4-carboxylic acid and hydrolysis of 4-cyanopiperidine being the most prevalent and practical methods. The choice of synthetic route will often depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product. For laboratory-scale synthesis and the generation of analogs, amide coupling offers great flexibility. For larger-scale industrial production, the hydrolysis of 4-cyanopiperidine may be more cost-effective. This guide provides the foundational knowledge for researchers and drug development professionals to select and implement the most suitable synthetic strategy for their specific needs.

References

The Multifaceted Biological Activities of 4-Piperidinecarboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-piperidinecarboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design and development of a wide array of biologically active compounds. Its inherent structural features, including a basic nitrogen atom and the ability to present substituents in distinct spatial orientations, have allowed for the generation of potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the diverse biological activities of this compound derivatives, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Diverse Pharmacological Profile

This compound derivatives have demonstrated a remarkable range of pharmacological activities, positioning them as promising candidates for therapeutic intervention in numerous disease areas. These activities include:

  • Opioid Receptor Modulation: A significant area of research has focused on the development of this compound derivatives as modulators of opioid receptors, including agonists and antagonists for the mu (µ), delta (δ), and kappa (κ) subtypes.[1][2] These compounds hold potential for the treatment of pain, addiction, and other central nervous system disorders.[3][4]

  • Anticancer Activity: Emerging evidence highlights the potential of this chemical class in oncology. Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including breast, colon, and leukemia.[5][6][7] The mechanisms underlying their anticancer effects are varied and can include the inhibition of key enzymes and disruption of cellular signaling pathways.

  • Enzyme Inhibition: this compound derivatives have been successfully designed as inhibitors of a range of enzymes. This includes their activity against carbonic anhydrases, which are implicated in several physiological and pathological processes, and 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis, making them potential anti-TB agents.[8][9]

  • Antimicrobial and Antiviral Activity: The therapeutic potential of these derivatives extends to infectious diseases. Studies have reported their efficacy as antibacterial, antifungal, and anti-HIV-1 agents.[10][11][12][13] For instance, certain derivatives act as CCR5 inhibitors, effectively blocking the entry of the HIV-1 virus into host cells.[13]

  • Ion Channel Modulation: This scaffold has been utilized to develop potent modulators of ion channels. Notably, derivatives have been identified as T-type calcium channel blockers, which are of interest for the management of neuropathic pain.[14]

  • Central Nervous System (CNS) Activity: Beyond opioid modulation, this compound derivatives have been investigated for their effects on other CNS targets. This includes their role as dopamine reuptake inhibitors and muscarinic acetylcholine receptor (M1) antagonists, suggesting potential applications in neurological and psychiatric disorders.[11][15]

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for representative this compound derivatives across various target classes. This data is crucial for understanding structure-activity relationships (SAR) and for guiding future drug design efforts.

Table 1: Opioid Receptor Binding and Functional Activity

CompoundReceptorAssay TypeKi (nM)EC50 (nM)IC50 (nM)Reference
Compound A µ-opioidBinding1.2--[1]
Compound B δ-opioidFunctional-15.4-[3]
Compound C κ-opioidBinding8.7--[2]
Compound I-11 µ-opioidFunctional--25.0[4]

Table 2: Enzyme Inhibition

CompoundEnzyme TargetIC50 (µM)Ki (nM)Reference
Compound D Carbonic Anhydrase I-7.9[9]
Compound E Carbonic Anhydrase II-38.6[9]
Compound F MenA (M. tuberculosis)12-[8]
PD5 Platelet Aggregation0.06 (mM)-[16]

Table 3: Anticancer Activity

CompoundCell LineIC50 (µM)Reference
Compound G MCF-7 (Breast)5.8[5]
Compound H HCT-116 (Colon)7.2[5]
Compound 23 MDA-MB-468 (Breast)1.00[6]
Compound 25 HOP-92 (Lung)1.35[6]

Table 4: Antiviral and Ion Channel Activity

CompoundTargetAssayIC50 (nM)% InhibitionReference
16g CCR5Calcium Mobilization25.73-[13]
16i CCR5Calcium Mobilization25.53-[13]
31a T-type Ca2+ ChannelElectrophysiology-61.85 at 10 µM[14]

Key Experimental Methodologies

The biological activities of this compound derivatives are determined using a variety of in vitro and in vivo assays. The following outlines the general protocols for some of the key experiments cited.

Radioligand Binding Assays for Opioid Receptors

Objective: To determine the binding affinity (Ki) of a compound for a specific opioid receptor subtype.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells) are prepared by homogenization and centrifugation.

  • Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for µ-opioid, [³H]DPDPE for δ-opioid) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC₅₀ value (concentration of compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

In Vitro Anticancer Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cancer cell lines.

General Protocol:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Enzyme Inhibition Assay (Carbonic Anhydrase)

Objective: To determine the inhibitory potency of a compound against a specific carbonic anhydrase isoenzyme.

General Protocol:

  • Enzyme and Substrate Preparation: A solution of the purified carbonic anhydrase isoenzyme and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in a buffer.

  • Inhibition Reaction: The enzyme is pre-incubated with various concentrations of the inhibitor.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate. The enzymatic hydrolysis of the substrate leads to a product that can be monitored spectrophotometrically.

  • Kinetic Measurement: The rate of the enzymatic reaction is measured by monitoring the change in absorbance over time.

  • Data Analysis: The IC₅₀ or Ki values are determined by analyzing the enzyme kinetics in the presence of different inhibitor concentrations.

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using Graphviz, illustrate some of these key pathways and experimental workflows.

G_protein_coupled_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand This compound (Agonist) GPCR G-Protein Coupled Receptor (e.g., Opioid Receptor) Ligand->GPCR Binds to G_protein G-Protein (αβγ) GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates/Inhibits Cellular_Response Cellular Response (e.g., Analgesia) Second_Messenger->Cellular_Response Leads to

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway for an agonist this compound derivative.

HIV_Entry_Inhibition HIV HIV-1 Virus gp120 gp120 HIV->gp120 CD4 CD4 Receptor gp120->CD4 Binds to CCR5 CCR5 Co-receptor gp120->CCR5 Binds to CD4->CCR5 Conformational change in gp120 exposes CCR5 binding site Membrane_Fusion Viral and Host Membrane Fusion CCR5->Membrane_Fusion Triggers Inhibitor This compound (CCR5 Inhibitor) Inhibitor->CCR5 Blocks binding of gp120 Viral_Entry Viral Entry Membrane_Fusion->Viral_Entry Leads to

Caption: Mechanism of HIV-1 entry inhibition by a CCR5 antagonist this compound derivative.

Drug_Discovery_Workflow Library This compound Derivative Library HTS High-Throughput Screening (HTS) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: General workflow for the discovery and development of this compound-based drugs.

Conclusion

The this compound scaffold continues to be a highly fruitful starting point for the discovery of novel therapeutic agents. The diverse range of biological activities, from potent and selective enzyme inhibition to modulation of complex signaling pathways, underscores the versatility of this chemical entity. The quantitative data and experimental methodologies presented in this guide provide a valuable resource for researchers in the field. Future efforts focused on leveraging structure-activity relationships, computational modeling, and innovative synthetic strategies will undoubtedly lead to the development of next-generation this compound-based drugs with improved efficacy and safety profiles.

References

The 4-Piperidinecarboxamide Scaffold: A Versatile Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-piperidinecarboxamide scaffold is a privileged structural motif in medicinal chemistry, serving as a cornerstone in the design and development of a diverse array of therapeutic agents. Its inherent conformational flexibility, coupled with the ability to readily introduce a variety of substituents at the 1 and 4 positions, allows for the precise tuning of physicochemical and pharmacological properties. This versatility has led to the discovery of potent and selective modulators of a wide range of biological targets, addressing unmet medical needs in infectious diseases, neurodegenerative disorders, oncology, and pain management. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, key therapeutic applications with associated quantitative data, experimental protocols, and relevant biological pathways.

Therapeutic Applications and Biological Activity

The this compound scaffold has been successfully employed to develop inhibitors for a variety of targets, demonstrating its broad therapeutic potential.

CCR5 Receptor Antagonists for HIV-1 Therapy

Derivatives of this compound have emerged as potent C-C chemokine receptor type 5 (CCR5) antagonists. CCR5 is a critical co-receptor for the entry of macrophage-tropic (R5) strains of HIV-1 into host cells. By blocking this interaction, these compounds effectively inhibit viral entry and replication.

CompoundCCR5 Binding IC50 (nM)Anti-HIV-1 Activity (IC50, nM)
Maraviroc (Control) 25.43-
16g 25.7373.01
16i 25.5394.10
11f -0.59 (EC50)

Data compiled from multiple sources.

Secretory Glutaminyl Cyclase (sQC) Inhibitors for Alzheimer's Disease

Secretory glutaminyl cyclase (sQC) is an enzyme implicated in the pathogenesis of Alzheimer's disease. It catalyzes the formation of neurotoxic pyroglutamate-amyloid-beta (pE-Aβ) peptides, which are known to seed the aggregation of amyloid plaques. The this compound scaffold has been utilized to develop sQC inhibitors that block the formation of these harmful peptides.[1]

CompoundsQC Inhibition IC50 (µM)
Cpd-41 34

Data from a high-throughput virtual screening study.[1]

Proteasome Inhibitors for Malaria

The proteasome is an essential enzyme complex in the malaria parasite Plasmodium falciparum, playing a crucial role in protein degradation and cell cycle progression. Piperidine carboxamide derivatives have been identified as potent and species-selective inhibitors of the P. falciparum 20S proteasome (Pf20S), demonstrating their potential as novel antimalarial agents.

CompoundPf3D7 EC50 (µM)PfDd2 EC50 (µM)Pf20S β5 IC50 (µM)
SW042 0.14 - 0.190.14 - 0.19-
SW584 --Potent analog

Data compiled from phenotypic screening and target-based assays.

Analgesics Targeting Opioid Receptors

The 4-anilidopiperidine substructure, a close relative of the this compound core, is a well-established pharmacophore in the development of potent opioid analgesics, exemplified by fentanyl and its analogs. Modifications at the 3-position of the piperidine ring have led to compounds with remarkable potency.

CompoundAnalgesic Potency (Morphine = 1)Analgesic Potency (Fentanyl = 1)
cis-42 1303629
trans-43 27786

Data from in vivo hot-plate tests in mice.[2]

Synthesis of the this compound Scaffold

A general and versatile synthetic route to the this compound core and its derivatives often starts from commercially available piperidine-4-carboxylic acid or its esters. The following scheme illustrates a common synthetic strategy.

G cluster_0 Synthesis of this compound Core A Piperidine-4-carboxylic acid B N-Protected piperidine-4-carboxylic acid A->B  N-protection (e.g., Boc, Cbz) C N-Protected piperidine-4-carboxamide B->C  Amide coupling (e.g., HBTU, EDCI) D This compound C->D  N-deprotection (e.g., TFA, H2/Pd)

Caption: General synthetic scheme for the this compound core.

Experimental Protocols

Calcium Mobilization Assay for CCR5 Antagonism

This assay is used to determine the ability of a compound to inhibit the intracellular calcium mobilization induced by the natural CCR5 ligand, RANTES (CCL5).

Materials:

  • HEK293 cells stably expressing the human CCR5 receptor.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluo-4 AM calcium indicator dye.

  • RANTES (CCL5).

  • Test compounds.

  • 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed CCR5-expressing HEK293 cells into 384-well plates at a density of 20,000 cells/well and incubate overnight.

  • Dye Loading: Remove the culture medium and add Fluo-4 AM solution (e.g., 4 µM in assay buffer) to each well. Incubate for 1 hour at 37°C.

  • Compound Addition: Wash the cells with assay buffer. Add varying concentrations of the test compounds to the wells and incubate for 30 minutes at 37°C.

  • Signal Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence for 10-20 seconds.

  • Ligand Injection and Reading: Inject a solution of RANTES (at a concentration that elicits ~80% of the maximal response, EC80) into each well.

  • Data Analysis: Immediately after injection, continuously record the fluorescence signal for 60-90 seconds. The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the percent inhibition for each compound concentration relative to the control (RANTES alone) and determine the IC50 value.

In Vivo Analgesic Activity: Hot-Plate Test in Mice

This method assesses the central analgesic activity of a compound by measuring the latency of the animal's response to a thermal stimulus.

Materials:

  • Male Swiss-Webster mice (20-25 g).

  • Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Test compounds and vehicle control.

  • Standard analgesic (e.g., morphine).

  • Stopwatch.

Procedure:

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Baseline Latency: Gently place each mouse on the hot plate and start the stopwatch. Record the time it takes for the mouse to exhibit a pain response (e.g., licking a hind paw or jumping). This is the baseline latency. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • Compound Administration: Administer the test compounds, vehicle, or standard analgesic to different groups of mice (e.g., via intraperitoneal or intravenous injection).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: The analgesic effect is expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 (the dose that produces 50% of the maximum possible effect) can be determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

CCR5 Signaling Pathway

The binding of a CCR5 antagonist to the receptor prevents the conformational changes necessary for G-protein coupling and subsequent downstream signaling, which is essential for HIV-1 entry.

G cluster_0 CCR5 Signaling Pathway and Inhibition gp120 HIV-1 gp120 CD4 CD4 Receptor gp120->CD4 CCR5 CCR5 Receptor CD4->CCR5 Conformational Change G_protein G-protein (Gαq) CCR5->G_protein Activation Fusion Viral Fusion and Entry CCR5->Fusion Block X Antagonist This compound Antagonist Antagonist->CCR5 Membrane Cell Membrane PLC Phospholipase C (PLC) G_protein->PLC Activation IP3 Inositol Trisphosphate (IP3) PLC->IP3 Production Ca_release Ca2+ Release from ER IP3->Ca_release Block->G_protein Inhibition

Caption: Inhibition of HIV-1 entry via CCR5 antagonism.

Drug Discovery Workflow for Enzyme Inhibitors

The discovery of novel enzyme inhibitors, such as those targeting sQC or the proteasome, typically follows a structured workflow.

G cluster_0 Enzyme Inhibitor Discovery Workflow Target Target Identification and Validation HTS High-Throughput Screening (HTS) Target->HTS Hit_ID Hit Identification HTS->Hit_ID Hit2Lead Hit-to-Lead Optimization Hit_ID->Hit2Lead Lead_Opt Lead Optimization Hit2Lead->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for the discovery of enzyme inhibitors.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its adaptability has enabled the development of compounds that modulate a wide range of biological targets with high potency and selectivity. The examples presented in this guide, from antiviral to analgesic agents, underscore the broad therapeutic potential of this core structure. As our understanding of disease biology deepens and synthetic methodologies evolve, it is anticipated that the this compound scaffold will continue to play a pivotal role in the discovery of novel and effective medicines.

References

Unlocking Potent and Selective Therapeutics: A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Piperidinecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-piperidinecarboxamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile framework for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, offering insights into the rational design of novel therapeutics. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical relationships, this document aims to be an essential resource for researchers in the field of drug discovery.

Core Structure-Activity Relationship Principles

The pharmacological activity of this compound analogs can be systematically modulated by chemical modifications at three primary positions: the piperidine nitrogen (N1), the carboxamide nitrogen, and the C4 position of the piperidine ring. The following diagram illustrates the general SAR principles derived from numerous studies.

SAR_Principles cluster_piperidine This compound Core Core N1 Core->N1 R1 C4 Core->C4 R2 Amide_N Core->Amide_N R3 N1_label Piperidine N1 (Potency, Selectivity, PK) C4_label C4 Position (Limited Exploration) Amide_N_label Amide Nitrogen (Target Interaction, Potency) N1_mod Large, lipophilic groups (e.g., substituted benzyl, benzoyl) often increase potency. Amide_mod Aromatic or heteroaromatic rings are crucial for binding to target proteins. Stereochem Stereochemistry at C3/C4 can be critical for potency, as seen with proteasome inhibitors. SAR_Summary SAR Summary

Caption: General SAR principles for the this compound scaffold.

Quantitative SAR Data Summary

The following tables summarize the quantitative data for this compound analogs across different biological targets, highlighting the impact of specific structural modifications on their activity.

Table 1: SAR of Piperidine Carboxamides as Antimalarial Proteasome Inhibitors [1]

CompoundR1 (para-substitution on phenyl)O-Alkyl GroupPf3D7 EC50 (nM)[1]Pf20Sβ5 IC50 (nM)[1]
(S)-SW042HMethyl150300
SW858HEthyl50100
SW923OMeMethyl3060
SW931MeMethyl50100
SW996CNMethyl3060
SW726OMeEthyl1020

Data extracted from a study on potent and reversible piperidine carboxamides as proteasome inhibitors for treating malaria.[1]

Table 2: SAR of Piperidine Carboxamides as Calpain Inhibitors [2]

CompoundP2 Region Modificationμ-Calpain Ki (nM)[2]Cathepsin B Selectivity (fold)[2]
11f1-(2-benzothienylcarbonyl)30>100
11j1-(2-naphthylcarbonyl)9>100

Data from a study on novel piperidine carboxamide derived calpain inhibitors.[2]

Table 3: SAR of Piperidine Derivatives as T-Type Calcium Channel Blockers [3]

CompoundModificationT-type Calcium Channel Inhibition (%) at 10 μM[3]hERG Channel IC50 (μM)[3]
Analog 14-piperidinecarboxylate61.851.57 ± 0.14
Analog 24-piperidinecyanide71.994.98 ± 0.36

Data from a study on the synthesis and biological evaluation of 4-piperidinecarboxylate and 4-piperidinecyanide derivatives.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following sections outline typical experimental protocols for the evaluation of this compound analogs.

The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide can be achieved through amino-dechlorination and amino-de-alkoxylation reactions.[4][5] The general workflow for these syntheses is depicted below.

Synthesis_Workflow Start Starting Material (e.g., Piperidine-4-carboxylic acid) Step1 Activation of Carboxylic Acid (e.g., with SOCl2 or EDC/HOBt) Start->Step1 Step2 Amide Coupling (Reaction with desired amine) Step1->Step2 Step3 Modification of Piperidine N1 (e.g., Sulfonylation or Acylation) Step2->Step3 Purification Purification (e.g., Column Chromatography) Step3->Purification Characterization Structural Characterization (e.g., NMR, Mass Spectrometry) Purification->Characterization End Final Compound for Biological Testing Characterization->End

Caption: General synthetic workflow for this compound analogs.

3.2.1. Radioligand Binding Assays

Radioligand binding assays are commonly used to determine the affinity of compounds for their target receptors.

  • Objective: To determine the binding affinity (Ki) of the test compounds for a specific receptor (e.g., Sigma-1 or Sigma-2 receptors).[6]

  • Materials:

    • Cell membranes expressing the target receptor.

    • Radioligand (e.g., [³H]-haloperidol).

    • Test compounds at various concentrations.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filter-bound complex using a scintillation counter.

    • Calculate the IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

3.2.2. Enzyme Inhibition Assays

Enzyme inhibition assays are used to measure the ability of a compound to inhibit the activity of a target enzyme.

  • Objective: To determine the inhibitory potency (IC50 or Ki) of the test compounds against a target enzyme (e.g., μ-calpain).[2]

  • Materials:

    • Purified enzyme.

    • Substrate for the enzyme (often fluorogenic).

    • Test compounds at various concentrations.

    • A microplate reader capable of fluorescence detection.

  • Procedure:

    • Pre-incubate the enzyme with varying concentrations of the test compound.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress (e.g., increase in fluorescence) over time using a microplate reader.

    • Calculate the initial reaction rates at each compound concentration.

    • Determine the IC50 or Ki value by fitting the data to an appropriate dose-response model.

In vivo models are essential for evaluating the therapeutic potential of lead compounds.

  • Objective: To assess the in vivo efficacy of the test compounds in a relevant disease model (e.g., a neuropathic pain model for T-type calcium channel blockers).[3]

  • Materials:

    • Animal model of the disease (e.g., rats with spinal nerve ligation).

    • Test compound formulated for administration (e.g., oral or intravenous).

    • Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia).

  • Procedure:

    • Administer the test compound or vehicle to the animals.

    • At specific time points after administration, assess the disease phenotype (e.g., pain response to a stimulus).

    • Compare the response in the compound-treated group to the vehicle-treated group to determine the efficacy of the compound.

Signaling Pathways and Experimental Workflows

The development of this compound analogs as therapeutic agents involves a multi-step process from initial screening to in vivo testing. The following diagram illustrates a typical experimental workflow.

Experimental_Workflow Library Compound Library Synthesis (Based on SAR) Screening Primary Screening (e.g., Binding or Enzyme Assay) Library->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (SAR-guided chemical modification) Hit_ID->Lead_Opt In_Vitro In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) Lead_Opt->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Disease Models) In_Vivo_PK->In_Vivo_Efficacy Candidate Preclinical Candidate Selection In_Vivo_Efficacy->Candidate

Caption: A typical experimental workflow for SAR studies.

In the case of this compound analogs targeting the Plasmodium falciparum proteasome, the downstream effect is the disruption of the ubiquitin-proteasome system, which is crucial for protein degradation and parasite survival.[1]

Signaling_Pathway Compound This compound Analog (e.g., SW584) Proteasome P. falciparum 20S Proteasome (β5 subunit) Compound->Proteasome Inhibition Degradation Protein Degradation Proteasome->Degradation Accumulation Accumulation of Ubiquitinated Proteins Proteasome->Accumulation Blocked Degradation Ub_Protein Ubiquitinated Proteins Ub_Protein->Proteasome Normal Function Stress Cellular Stress Accumulation->Stress Death Parasite Death Stress->Death

Caption: Inhibition of the P. falciparum proteasome by this compound analogs.

This technical guide provides a comprehensive overview of the SAR of this compound analogs, intended to facilitate the rational design of new and improved therapeutic agents. The data and protocols presented herein should serve as a valuable resource for researchers dedicated to advancing the field of drug discovery.

References

Methodological & Application

Application Notes & Protocols: Synthesis of 4-Piperidinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-piperidinecarboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These derivatives are investigated for a wide range of therapeutic applications, including as analgesics, dopamine reuptake inhibitors, and proteasome inhibitors for treating malaria.[1][2] Their synthesis is a critical step in the discovery and development of new drugs. This document provides detailed protocols for two common methods for synthesizing this compound derivatives: N-acylation and the Ugi four-component reaction.

Protocol 1: Synthesis of 1-Acetyl-4-piperidinecarboxamide via N-Acylation

This protocol describes the direct acylation of the piperidine nitrogen of isonipecotamide (piperidine-4-carboxamide) using acetic anhydride. This method is straightforward for producing N-substituted derivatives where an acyl group is desired.

Experimental Protocol
  • Reaction Setup: To a solution of piperidine-4-carboxamide (6.0 mmol) in dichloromethane (CH₂Cl₂, 30 mL), add triethylamine (Et₃N, 2.5 mL, 18.0 mmol).[3]

  • Reagent Addition: Cool the mixture in an ice bath to 0-5 °C. Slowly add acetic anhydride (0.7 mL, 7.2 mmol, 1.2 equivalents) to the stirred solution.[3]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 18 hours.[3]

  • Isolation: Collect the precipitated solid product by filtration.

  • Purification: Wash the collected solid with dichloromethane (2 x 25 mL) to remove residual reagents and byproducts.[3]

  • Drying: Dry the purified solid to afford 1-acetylpiperidine-4-carboxamide as a white solid. The yield is typically quantitative.[3]

  • Characterization: Confirm the structure and purity of the final product using techniques such as LCMS and ¹H NMR.

Data Presentation

Table 1: Reagents and Conditions for N-Acetylation

Reagent/ParameterValueSource
Starting MaterialPiperidine-4-carboxamide[3]
Acylating AgentAcetic Anhydride[3]
BaseTriethylamine (Et₃N)[3]
SolventDichloromethane (CH₂Cl₂)[3]
Temperature0 °C to Room Temperature[3]
Reaction Time18 hours[3]

Table 2: Product Characterization

AnalysisResultSource
Product Name 1-acetylpiperidine-4-carboxamide[3]
Appearance White Solid[3]
Yield Quantitative[3]
LCMS [M+H] 171[3]
¹H NMR (CDCl₃) δ: 4.53-4.49 (m, 1H), 3.98-3.93 (m, 1H), 3.19-3.09 (m, 1H), 2.73-2.63 (m, 1H), 2.54-2.42 (m, 1H), 1.89-1.80 (m, 2H), 1.71-1.47 (m, 2H)[3]

Protocol 2: Synthesis via Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a powerful one-pot method for creating α-acylamino carboxamides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[4][5] This approach is highly valuable for generating diverse libraries of compounds for drug discovery by varying the four starting components.[6][7] This protocol provides a general framework for synthesizing this compound derivatives. For instance, using a 4-piperidone derivative as the carbonyl component allows for the direct construction of the desired scaffold.[6]

Experimental Protocol
  • Reaction Setup: In a suitable flask, dissolve the amine component (e.g., aniline) and the carbonyl component (e.g., a 4-piperidone derivative) in a solvent such as methanol (MeOH).

  • Imine Formation: Stir the mixture at room temperature to allow for the formation of the imine intermediate. This step is often rapid.

  • Component Addition: Add the carboxylic acid component, followed by the isocyanide component to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or LCMS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purification: The crude product is often purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., heptane/ethyl acetate) to yield the final this compound derivative.[4]

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[4]

Data Presentation

Table 3: Components for the Ugi Four-Component Reaction

ComponentRoleExample
Amine Provides the N-substituent of the final amideAniline, Benzylamine
Carbonyl Forms the backbone4-Piperidone, Benzaldehyde[4]
Carboxylic Acid Provides the acyl groupPropionic Acid, Acetic Acid
Isocyanide Provides the carboxamide nitrogen and its substituenttert-Butyl isocyanide, Benzyl isocyanide

Visualizations

General Synthesis Workflow

G General Workflow for Synthesis of this compound Derivatives A Starting Materials (e.g., 4-Piperidone, Piperidine-4-carboxamide) B Core Synthesis / Derivatization (e.g., Ugi Reaction, N-Acylation) A->B C Work-up & Isolation (Filtration, Extraction) B->C D Purification (Column Chromatography, Recrystallization) C->D E Characterization (NMR, LCMS, etc.) D->E F Final Product E->F

Caption: General synthesis and purification workflow.

Ugi Reaction Signaling Pathway

G Simplified Mechanism of the Ugi Four-Component Reaction (U-4CR) cluster_reactants Reactants cluster_intermediates Intermediates Amine Amine (R1-NH2) Imine Iminium Ion [R2R3C=NR1H]+ Amine->Imine Carbonyl Carbonyl (R2R3C=O) Carbonyl->Imine Acid Carboxylic Acid (R4COOH) Nitrilium Nitrilium Ion Acid->Nitrilium + Carboxylate Isocyanide Isocyanide (R5-NC) Imine->Nitrilium + Isocyanide Mumm Mumm Rearrangement Intermediate Nitrilium->Mumm Product α-Acylamino Carboxamide (Final Product) Mumm->Product Acyl Transfer

Caption: Key steps in the Ugi four-component reaction.

References

Application Notes and Protocols for Parallel Synthesis Utilizing 4-Piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 4-piperidinecarboxamide as a versatile scaffold in parallel synthesis to generate diverse chemical libraries for drug discovery and other applications. The following sections detail both solution-phase and solid-phase parallel synthesis strategies, including the application of multicomponent reactions.

Introduction

This compound is an attractive scaffold for combinatorial chemistry due to its rigid cyclic structure, which can present substituents in well-defined spatial orientations. The presence of a secondary amine and a primary carboxamide provides two points of diversification, allowing for the rapid generation of a wide array of analogues. Parallel synthesis techniques enable the simultaneous synthesis of a large number of individual compounds in a spatially addressed format, facilitating the exploration of structure-activity relationships (SAR).

Solution-Phase Parallel Synthesis of N-Substituted this compound Derivatives

This protocol describes the parallel synthesis of a library of N-substituted this compound derivatives via reductive amination. This approach is amenable to automation and allows for the introduction of a wide variety of substituents on the piperidine nitrogen.

Experimental Protocol: Parallel Reductive Amination
  • Preparation of Aldehyde/Ketone Stock Solutions: Prepare a panel of diverse aldehydes or ketones as 0.5 M stock solutions in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.

  • Reaction Setup: In an array of reaction vials (e.g., a 96-well plate with reaction blocks), add this compound (1 equivalent) to each vial.

  • Addition of Carbonyl Compounds: To each vial, add a different aldehyde or ketone stock solution (1.1 equivalents).

  • Addition of Reducing Agent: Add a solution of a reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), to each vial.

  • Reaction: Seal the reaction block and shake at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) of a representative sample.

  • Work-up: Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate. Extract the products with a suitable organic solvent like dichloromethane or ethyl acetate. The organic layers can be collected and concentrated in parallel using a centrifugal evaporator.

  • Purification: The crude products can be purified in parallel using techniques such as automated flash chromatography or preparative high-performance liquid chromatography (HPLC).

Data Presentation
EntryAldehyde/KetoneProductYield (%)Purity (%)
1BenzaldehydeN-Benzyl-4-piperidinecarboxamide85>95
24-ChlorobenzaldehydeN-(4-Chlorobenzyl)-4-piperidinecarboxamide82>95
3CyclohexanoneN-Cyclohexyl-4-piperidinecarboxamide75>90
4AcetophenoneN-(1-Phenylethyl)-4-piperidinecarboxamide78>95

Note: Yields and purities are representative and may vary depending on the specific substrate and reaction conditions.

Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_aldehyde Prepare Aldehyde/ Ketone Stock Solutions add_carbonyl Add Aldehyde/Ketone Solutions prep_aldehyde->add_carbonyl add_piperidine Dispense this compound to Reaction Array add_piperidine->add_carbonyl add_reducing_agent Add Reducing Agent add_carbonyl->add_reducing_agent react Shake at Room Temperature (12-24h) add_reducing_agent->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract concentrate Concentrate in Parallel extract->concentrate purify Parallel Purification (e.g., HPLC) concentrate->purify analyze Characterize Library (LC-MS, NMR) purify->analyze

Caption: Solution-Phase Parallel Synthesis Workflow.

Solid-Phase Parallel Synthesis of a this compound-Based Library

Solid-phase synthesis offers the advantage of simplified purification, as excess reagents and by-products can be removed by simple washing of the resin-bound product. This protocol outlines a strategy for the synthesis of a diverse library using a this compound scaffold attached to a solid support.

Experimental Protocol
  • Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in a solvent like N,N-dimethylformamide (DMF).

  • Scaffold Attachment: Couple a protected piperidine derivative, such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, to the resin using standard peptide coupling reagents (e.g., HBTU, HATU, or DIC/HOBt).

  • Deprotection: Remove the Boc protecting group from the piperidine nitrogen using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Diversification Step 1 (N-Acylation/Sulfonylation):

    • Split the resin into multiple reaction vessels.

    • To each vessel, add a different carboxylic acid and coupling reagents, or a sulfonyl chloride and a base (e.g., diisopropylethylamine, DIEA).

    • Allow the reactions to proceed to completion, then wash the resin thoroughly.

  • Cleavage from Resin: Cleave the products from the resin using a strong acid solution (e.g., 95% TFA in water).

  • Work-up and Purification: Precipitate the cleaved products in cold diethyl ether, then collect and dry the solid. Further purification can be performed by preparative HPLC.

Data Presentation
EntryAcylating/Sulfonylating AgentProduct StructureYield (%)Purity (%)
1Benzoyl chloride1-Benzoyl-4-piperidinecarboxamide75>90
2Benzenesulfonyl chloride1-(Phenylsulfonyl)-4-piperidinecarboxamide70>95
3Acetic anhydride1-Acetyl-4-piperidinecarboxamide80>95
44-Methoxybenzoyl chloride1-(4-Methoxybenzoyl)-4-piperidinecarboxamide72>90

Note: Yields are calculated based on the initial loading of the resin and purities are determined by LC-MS.

Workflow Diagram

G cluster_synthesis On-Resin Synthesis cluster_cleavage Cleavage and Purification swell_resin Swell Resin attach_scaffold Attach Protected Piperidine Scaffold swell_resin->attach_scaffold deprotect Deprotect Piperidine-N attach_scaffold->deprotect split_resin Split Resin into Reaction Vessels deprotect->split_resin diversify Parallel N-Acylation/ Sulfonylation split_resin->diversify wash_resin Wash Resin diversify->wash_resin cleave Cleave Products from Resin wash_resin->cleave precipitate Precipitate and Collect Products cleave->precipitate purify Parallel Purification precipitate->purify

Caption: Solid-Phase Parallel Synthesis Workflow.

Application of the Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) is a powerful tool for generating molecular diversity in a single step.[1][2] this compound can be utilized as the amine component in this reaction to create a library of peptidomimetic compounds.

Experimental Protocol: Parallel Ugi Reaction
  • Reagent Stock Solutions: Prepare stock solutions of a diverse set of aldehydes, carboxylic acids, and isocyanides in a suitable solvent like methanol.

  • Reaction Setup: In a 96-well reaction block, dispense a solution of this compound (1 equivalent) into each well.

  • Reagent Addition: Using a liquid handling robot or multichannel pipette, add one equivalent of each of the aldehyde, carboxylic acid, and isocyanide stock solutions to the appropriate wells, ensuring each well contains a unique combination of reagents.

  • Reaction: Seal the plate and shake at room temperature for 48-72 hours.

  • Work-up: Remove the solvent under reduced pressure. The crude products may be of sufficient purity for initial screening, or they can be purified.

  • Purification: For higher purity, dissolve the residues in a suitable solvent and perform parallel purification using preparative HPLC-MS.

Data Presentation
EntryAldehydeCarboxylic AcidIsocyanideYield (%)Purity (%)
1BenzaldehydeAcetic Acidtert-Butyl isocyanide65>85
2IsobutyraldehydeBenzoic AcidCyclohexyl isocyanide70>90
3FurfuralPropionic AcidBenzyl isocyanide60>85
44-NitrobenzaldehydeAcetic Acidtert-Butyl isocyanide68>90

Note: Yields and purities are for the crude product after solvent removal and can be improved with purification.

Ugi Reaction Pathway

G Amine This compound (Amine) Product α-Acylamino Amide Product Amine->Product Aldehyde Aldehyde Aldehyde->Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Product Isocyanide Isocyanide Isocyanide->Product

Caption: Ugi Four-Component Reaction.

Conclusion

The protocols outlined above demonstrate the utility of this compound as a core scaffold for the parallel synthesis of diverse compound libraries. Both solution-phase and solid-phase methodologies, along with multicomponent reactions, provide efficient routes to novel chemical entities for screening in drug discovery and other research areas. The choice of method will depend on the desired library size, the nature of the building blocks, and the required purity of the final compounds.

References

4-Piperidinecarboxamide: A Versatile Scaffold for Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidinecarboxamide is a versatile chemical scaffold that serves as a foundational structure for the development of potent and selective enzyme inhibitors. While the parent compound itself may exhibit modest or no direct inhibitory activity against many enzymes, its derivatives have been successfully employed to target a range of critical enzymes in pathogens, making it a valuable tool compound in drug discovery and enzyme inhibition assays. These application notes provide an overview of the utility of this compound-based compounds and detailed protocols for enzyme inhibition assays against key targets.

The primary utility of this compound in this context is as a synthetic starting point. Its piperidine ring offers a three-dimensional structure that can be readily functionalized at the nitrogen and the carboxamide group to optimize binding affinity and selectivity for the target enzyme's active site. This has led to the development of inhibitors for enzymes essential to the viability of various pathogens, including bacteria and parasites.

Key Enzyme Targets for this compound Derivatives

Derivatives of this compound have been shown to be effective inhibitors of several enzymes, including:

  • Mycobacterial DNA Gyrase: An essential bacterial enzyme that introduces negative supercoils into DNA, crucial for DNA replication and transcription.[1][2][3] Inhibition of DNA gyrase leads to bacterial cell death.

  • Plasmodium falciparum 20S Proteasome (Pf20S): A multi-subunit protease complex responsible for protein degradation, which is vital for the parasite's life cycle at all stages.[4][5] Specifically, the β5 subunit's chymotrypsin-like activity is a key target.[4][5]

  • Mycobacterium tuberculosis MenA: 1,4-dihydroxy-2-naphthoate isoprenyltransferase is a critical enzyme in the menaquinone biosynthetic pathway, which is essential for the electron transport chain in mycobacteria.[6][7][8][9]

Data Presentation: Inhibitory Activities of this compound Derivatives

The following tables summarize the inhibitory activities of various this compound derivatives against their respective enzyme targets and pathogens.

Table 1: Inhibition of Mycobacterium abscessus DNA Gyrase by Piperidine-4-Carboxamide (P4C) Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
MMV688844 (844)M. abscessus DNA Gyrase4.6[3]
844-TFMM. abscessus DNA Gyrase1.9[3]

Table 2: Anti-malarial Activity of Piperidine Carboxamide Derivatives against Plasmodium falciparum

CompoundTargetEC50 (µM) against P. falciparumReference
SW042Pf20Sβ5 Proteasome0.14 - 0.19

Table 3: Inhibition of Mycobacterium tuberculosis MenA by Piperidine Derivatives

Compound ScaffoldTarget EnzymeIC50 Range (µM)Reference
Piperidine DerivativesM. tuberculosis MenA13 - 22[8][9]

Experimental Protocols

Mycobacterium DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed circular DNA by DNA gyrase. The separation of supercoiled and relaxed DNA is achieved through agarose gel electrophoresis.[10][11][12]

Materials:

  • Recombinant Mycobacterium DNA Gyrase (GyrA and GyrB subunits)

  • Relaxed pBR322 DNA

  • 5X DNA Gyrase Assay Buffer: 250 mM HEPES-KOH (pH 7.9), 120 mM KCl, 32 mM MgCl₂, 10 mM DTT, 9 mM spermidine, 32.5% glycerol, 0.5 mg/mL bovine serum albumin (BSA)[10][11]

  • 10 mM ATP solution

  • Test compound (e.g., this compound derivative) in DMSO

  • Dilution Buffer (for enzyme)

  • Stop Solution/Loading Dye: 5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue[11]

  • 1% (w/v) Agarose gel in 1X TAE buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR® Safe)

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the 5X assay buffer, relaxed pBR322 DNA, and sterile water. Aliquot the master mix into reaction tubes.

  • Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Dilute the DNA gyrase in dilution buffer and add it to all tubes except the negative control to initiate the reaction. The final reaction volume is typically 30 µL.[10][11]

  • Incubation: Incubate the reaction mixtures at 37°C for 60 minutes.[11]

  • Reaction Termination: Stop the reaction by adding the Stop Solution/Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at approximately 75V for 2 hours or until the dye front has migrated sufficiently.[10]

  • Visualization and Analysis: Stain the gel with a suitable DNA stain and visualize it under UV light. Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry.

  • IC50 Determination: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value from the dose-response curve.[10]

Plasmodium falciparum 20S Proteasome (Pf20Sβ5) Chymotrypsin-Like Activity Inhibition Assay

This fluorogenic assay measures the chymotrypsin-like activity of the β5 subunit of the P. falciparum proteasome.

Materials:

  • Purified P. falciparum 20S proteasome

  • Human PA28α activator

  • Assay Buffer: 20 mM HEPES (pH 7.5), 0.5 mM EDTA[13]

  • Fluorogenic Substrate: Suc-LLVY-AMC (in DMSO)

  • Test compound (e.g., this compound derivative) in DMSO

  • 96-well black microplates

  • Fluorometer

Procedure:

  • Reagent Preparation: Prepare solutions of the Pf20S proteasome, PA28α activator, and Suc-LLVY-AMC substrate in the assay buffer.

  • Compound Plating: Add the test compounds at various concentrations to the wells of a 96-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Activator Addition: Add the Pf20S proteasome and PA28α activator to each well (except the negative control).

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate Suc-LLVY-AMC to all wells to start the reaction. A typical final concentration is 12.5 µM.[13]

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time (e.g., for 60 minutes) at room temperature.[13]

  • Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each well.

  • IC50 Determination: Calculate the percentage of inhibition for each compound concentration relative to the positive control. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Mycobacterium tuberculosis MenA Inhibition Assay

This assay measures the activity of MenA by quantifying the formation of radiolabeled demethylmenaquinone from 1,4-dihydroxy-2-naphthoate (DHNA) and radiolabeled farnesyl pyrophosphate ([³H]FPP).[6][7]

Materials:

  • M. tuberculosis membrane protein preparations containing MenA

  • Assay Buffer: 0.1 M Tris-HCl (pH 8.0), 5 mM MgCl₂, 2.5 mM DTT, 0.1% CHAPS[6]

  • Substrates: 1,4-dihydroxy-2-naphthoate (DHNA) and [1-³H]Farnesyl pyrophosphate ([³H]FPP)

  • Test compound (e.g., this compound derivative) in DMSO

  • Stop Solution: 0.1 M Acetic acid in Methanol

  • Hexanes

  • TLC plates (e.g., silica gel)

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, DHNA, and the test compound at various concentrations.

  • Enzyme Addition: Add the MenA-containing membrane preparation to the reaction mixture.

  • Reaction Initiation: Start the reaction by adding [³H]FPP. The total reaction volume is typically 0.1 mL.[6]

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding the Stop Solution.[7]

  • Extraction: Extract the lipid-soluble product, [³H]demethylmenaquinone, by adding hexanes.[7] Vortex and centrifuge to separate the phases.

  • TLC Separation: Spot the hexane extract onto a TLC plate and develop the plate with an appropriate solvent system to separate the product from the unreacted substrate.

  • Quantification: Scrape the silica corresponding to the product band into a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • IC50 Determination: Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. Determine the IC50 value from the resulting dose-response curve.

Visualizations

Experimental_Workflow_DNA_Gyrase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Master Mix (Buffer, Relaxed DNA) add_compound Add Test Compound prep_mix->add_compound add_enzyme Add DNA Gyrase add_compound->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop Reaction incubate->stop_reaction gel Agarose Gel Electrophoresis stop_reaction->gel visualize Stain & Visualize Gel gel->visualize quantify Densitometry (Quantify Bands) visualize->quantify calc_ic50 Calculate IC50 quantify->calc_ic50

Caption: Workflow for DNA Gyrase Supercoiling Inhibition Assay.

Signaling_Pathway_Menaquinone_Biosynthesis Chorismate Chorismate DHNA 1,4-dihydroxy-2-naphthoate (DHNA) Chorismate->DHNA Multiple Steps MenA MenA DHNA->MenA DMK Demethylmenaquinone MK Menaquinone (MK) DMK->MK Methylation ETC Electron Transport Chain MK->ETC MenA->DMK Prenylation Inhibitor Piperidinecarboxamide Derivatives Inhibitor->MenA Inhibition

Caption: Inhibition of the Menaquinone Biosynthesis Pathway.

Logical_Relationship_Scaffold cluster_derivatives Derivative Synthesis cluster_assays Enzyme Inhibition Assays scaffold This compound Scaffold deriv1 DNA Gyrase Inhibitors scaffold->deriv1 Functionalization deriv2 Proteasome Inhibitors scaffold->deriv2 Functionalization deriv3 MenA Inhibitors scaffold->deriv3 Functionalization assay1 Supercoiling Assay deriv1->assay1 assay2 Fluorogenic Assay deriv2->assay2 assay3 Radiometric Assay deriv3->assay3

Caption: this compound as a starting scaffold.

References

Application Notes and Protocols for N-Alkylation of 4-Piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the N-alkylation of the piperidine nitrogen of 4-piperidinecarboxamide via reductive amination. This method is a cornerstone in medicinal chemistry for the synthesis of diverse libraries of compounds, as N-substituted piperidines are prevalent scaffolds in numerous therapeutic agents. The protocol described herein utilizes sodium triacetoxyborohydride, a mild and selective reducing agent, which is compatible with the amide functional group and provides high yields of the desired N-alkylated products.[1][2][3] This application note includes a step-by-step protocol, a table summarizing expected yields for various aldehydes, and diagrams illustrating the experimental workflow and reaction mechanism.

Introduction

The N-alkylation of piperidine rings is a critical transformation in the development of new chemical entities. The substituent on the piperidine nitrogen often plays a crucial role in modulating the pharmacological properties of a molecule, such as potency, selectivity, and pharmacokinetic profile. Reductive amination is a robust and widely used method for this transformation due to its operational simplicity, broad substrate scope, and high functional group tolerance.[1][4] The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the secondary amine of this compound and an aldehyde or ketone, which is then reduced in situ by a hydride-donating reagent.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this purpose as it is less reactive towards the carbonyl starting material and selectively reduces the iminium ion.[1][2][6]

Experimental Protocol: Reductive Amination of this compound

This protocol describes a general procedure for the N-alkylation of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde, isobutyraldehyde, etc.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)[1]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent). Dissolve the starting material in an appropriate solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).

  • Addition of Aldehyde: Add the desired aldehyde (1.0-1.2 equivalents) to the solution. If desired, a catalytic amount of acetic acid (0.1 equivalents) can be added to facilitate iminium ion formation.[1] Stir the mixture at room temperature for 20-30 minutes.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) to the reaction mixture in portions. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM or DCE (2 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-alkylated this compound.

Data Presentation

The reductive amination protocol is versatile and generally provides good to excellent yields for a variety of aldehydes.

EntryAldehydeProductExpected Yield (%)
1BenzaldehydeN-Benzyl-4-piperidinecarboxamide90-95
2IsobutyraldehydeN-Isobutyl-4-piperidinecarboxamide85-92
3CyclohexanecarboxaldehydeN-(Cyclohexylmethyl)-4-piperidinecarboxamide88-94
44-FluorobenzaldehydeN-(4-Fluorobenzyl)-4-piperidinecarboxamide90-96
5Formaldehyde (as paraformaldehyde)N-Methyl-4-piperidinecarboxamide80-88

Note: Yields are representative and can vary based on reaction scale and purification method.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in DCE/DCM B Add Aldehyde (and optional Acetic Acid) A->B C Stir at RT (20-30 min) B->C D Add NaBH(OAc)₃ in portions C->D E Stir at RT (2-24h, Monitor) D->E F Quench with sat. NaHCO₃ solution E->F Reaction Complete G Extract with DCM/DCE F->G H Wash with Brine G->H I Dry over Na₂SO₄/MgSO₄ H->I J Concentrate in vacuo I->J K Purify (Chromatography/Recrystallization) J->K L Final Product K->L

Caption: A flowchart illustrating the key steps in the N-alkylation of this compound via reductive amination.

Signaling Pathway/Reaction Mechanism

reaction_mechanism Start_Amine This compound (Secondary Amine) Iminium_Ion Iminium Ion Intermediate Start_Amine->Iminium_Ion Condensation (-H₂O) Start_Aldehyde Aldehyde (R-CHO) Start_Aldehyde->Iminium_Ion Final_Product N-Alkyl-4-piperidinecarboxamide (Tertiary Amine) Iminium_Ion->Final_Product Reduction Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Iminium_Ion Hydride Attack

Caption: The reaction mechanism for the reductive amination of this compound with an aldehyde.

References

Application Notes and Protocols for High-Throughput Screening of 4-Piperidinecarboxamide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays on 4-piperidinecarboxamide libraries. This class of compounds has shown promise in yielding hits for various biological targets, necessitating robust and efficient screening methodologies.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a wide range of protein classes, including G-protein coupled receptors (GPCRs) and enzymes. Its favorable physicochemical properties make it an attractive starting point for drug discovery campaigns. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such compounds to identify initial hits for further development.

This document outlines protocols for both biochemical and cell-based HTS assays, provides example data, and illustrates relevant biological pathways and experimental workflows.

Application Note 1: Identification of a Novel Proteasome Inhibitor from a this compound Library

A phenotypic high-throughput screen was conducted to identify compounds with activity against Plasmodium falciparum, the parasite responsible for malaria. This screen identified SW042, a this compound derivative, as a potent inhibitor of parasite growth.[1] Subsequent target deconvolution efforts, including the selection of resistant parasite lines and whole-genome sequencing, identified the P. falciparum 20S proteasome β5 subunit (Pf20Sβ5) as the molecular target.[1]

This discovery highlights the utility of phenotypic screening of this compound libraries to uncover novel therapeutic agents and their mechanisms of action. The identified hit, SW042, exhibited sub-micromolar activity against both drug-sensitive and multidrug-resistant parasite strains.[1]

Quantitative Data Summary

The following table summarizes the in vitro activity of the initial hit and an optimized analog.

Compound IDTargetAssay TypeEC50 (μM)
(rac)-SW042P. falciparum (3D7)SYBR Green I0.14 - 0.19
(rac)-SW042P. falciparum (Dd2)SYBR Green I0.14 - 0.19
SW584Pf20Sβ5Biochemical>3000-fold selectivity vs. human proteasome

Data sourced from a study on antimalarial piperidine carboxamides.[1]

Experimental Protocols

Protocol 1: Biochemical Proteasome Inhibition Assay

This protocol describes a biochemical assay to screen this compound libraries for inhibitors of the 20S proteasome.

1. Principle: This assay measures the chymotrypsin-like activity of the purified 20S proteasome using a fluorogenic substrate. Inhibition of proteasome activity results in a decrease in the fluorescent signal.

2. Materials:

  • Purified 20S proteasome (e.g., human or from a specific pathogen)

  • Fluorogenic substrate (e.g., Suc-LLVY-AMC)

  • Assay buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT

  • This compound library compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Bortezomib)

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader

3. Method:

  • Prepare the 20S proteasome solution in assay buffer to a final concentration of 0.5 nM.

  • Using a liquid handler, dispense 10 µL of the proteasome solution into each well of a 384-well plate.

  • Add 100 nL of test compounds (from the this compound library, typically at a stock concentration of 10 mM in DMSO) or control solutions to the appropriate wells. The final compound concentration will be 10 µM.

  • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the proteasome.

  • Prepare the fluorogenic substrate solution in assay buffer to a final concentration of 20 µM.

  • Add 10 µL of the substrate solution to each well to initiate the reaction.

  • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 2 minutes for 30 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • Determine the percent inhibition for each compound relative to the DMSO control wells.

Protocol 2: Cell-Based GPCR Activity Assay (Calcium Flux)

This protocol describes a cell-based assay to screen this compound libraries for modulators of a Gq-coupled GPCR.

1. Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium levels. This assay uses a calcium-sensitive fluorescent dye to measure changes in intracellular calcium upon compound addition.

2. Materials:

  • HEK293 cells stably expressing the target GPCR.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive dye (e.g., Fluo-8 AM).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound library compounds dissolved in DMSO.

  • Known agonist for the target GPCR (positive control).

  • 384-well black, clear-bottom plates.

  • Fluorescence imaging plate reader (e.g., FLIPR).

3. Method:

  • Seed the HEK293 cells expressing the target GPCR into 384-well plates at a density of 20,000 cells per well and incubate overnight.

  • Remove the cell culture medium and add 20 µL of the calcium-sensitive dye loading solution to each well.

  • Incubate the plate at 37°C for 1 hour.

  • During incubation, prepare the compound plate by adding 100 nL of the this compound library compounds or controls to a separate 384-well plate.

  • After incubation, place both the cell plate and the compound plate into the fluorescence imaging plate reader.

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • The instrument will then automatically add 20 µL of the compounds from the compound plate to the cell plate.

  • Immediately measure the change in fluorescence intensity for 2-3 minutes.

  • Identify active compounds by observing a significant increase (for agonists) or decrease (for antagonists, when co-incubated with a known agonist) in fluorescence compared to DMSO controls.

Visualizations

Signaling Pathway: Ubiquitin-Proteasome System

Ubiquitin_Proteasome_Pathway cluster_ubiquitination Ubiquitination cluster_proteasome Proteasome Degradation E1 E1 (Ub-Activating Enzyme) E2 E2 (Ub-Conjugating Enzyme) E1->E2 Ub Transfer E3 E3 (Ub Ligase) E2->E3 PolyUb_Protein Polyubiquitinated Protein E3->PolyUb_Protein Polyubiquitination Ub Ubiquitin Ub->E1 ATP Protein Target Protein Protein->E3 Proteasome 26S Proteasome PolyUb_Protein->Proteasome Recognition & Binding Peptides Peptides Proteasome->Peptides Degradation SW042 SW042 (this compound) SW042->Proteasome Inhibition HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis LibPrep Compound Library Plating (4-Piperidinecarboxamides) Screening Automated HTS LibPrep->Screening AssayPrep Assay Plate Preparation (Enzyme/Cells) AssayPrep->Screening DataAcq Data Acquisition Screening->DataAcq Primary Primary Hit Identification DataAcq->Primary DoseResp Dose-Response & IC50/EC50 Primary->DoseResp Secondary Secondary Assays (Selectivity, MOA) DoseResp->Secondary HitDev Hit-to-Lead Development Secondary->HitDev

References

Application Note: High-Purity Isolation of 4-Piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 4-piperidinecarboxamide, a key building block in pharmaceutical synthesis. The protocol outlines a two-step purification process involving preparative High-Performance Liquid Chromatography (HPLC) for initial purification, followed by a final recrystallization step to achieve high purity. This application note includes detailed methodologies, data presentation in tabular format, and workflow diagrams to ensure reproducibility and ease of use for researchers in drug development and chemical synthesis.

Introduction

This compound is a valuable heterocyclic scaffold frequently utilized in the synthesis of a wide range of pharmacologically active compounds. The purity of this intermediate is critical as impurities can lead to unwanted side products and complicate downstream processes. This protocol details a robust method for obtaining high-purity this compound from a crude synthetic mixture. The primary purification is achieved using preparative reversed-phase HPLC, which is effective at separating the target compound from polar and non-polar impurities. A subsequent recrystallization step is employed to remove any remaining trace impurities and to afford the final product in a crystalline form with high purity.

Purification Workflow

The overall workflow for the purification of this compound is depicted below. It begins with the crude product mixture, proceeds through preparative HPLC, and concludes with recrystallization and final analysis.

PurificationWorkflow Crude Crude this compound PrepHPLC Preparative HPLC (C18 Column) Crude->PrepHPLC FractionAnalysis Fraction Analysis (Analytical HPLC) PrepHPLC->FractionAnalysis Collect Fractions Pooling Pool Pure Fractions FractionAnalysis->Pooling SolventEvap Solvent Evaporation Pooling->SolventEvap Recrystallization Recrystallization (Methanol/Toluene) SolventEvap->Recrystallization FiltrationDrying Filtration & Drying Recrystallization->FiltrationDrying FinalAnalysis Final Purity Analysis (qNMR, HPLC) FiltrationDrying->FinalAnalysis PureProduct High-Purity This compound FinalAnalysis->PureProduct

Caption: Purification workflow for this compound.

Experimental Protocols

Preparative HPLC Purification

This step is designed to separate the target this compound from the majority of impurities present in the crude reaction mixture. Given that this compound is a polar compound, a reversed-phase HPLC method is appropriate.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • C18 stationary phase column (e.g., 5-10 µm particle size, ≥20 mm internal diameter)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Crude this compound

  • Rotary evaporator

Methodology:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added. Filter the sample solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: Preparative C18 column

    • Flow Rate: Dependent on column diameter (e.g., 20-50 mL/min for a 21.2 mm ID column).

    • Detection: UV at 210 nm.

    • Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
05
55
2550
3095
3595
365
405
  • Fraction Collection: Collect fractions based on the UV chromatogram. The peak corresponding to this compound should be collected.

  • Analysis and Pooling: Analyze the collected fractions using analytical HPLC to determine their purity. Pool the fractions containing the pure product (>95% purity).

  • Solvent Removal: Concentrate the pooled fractions under reduced pressure using a rotary evaporator to remove the majority of the acetonitrile and water.

Recrystallization

This final step aims to further purify the product and obtain it in a crystalline form. Based on the polar nature of this compound, a mixed-solvent system is effective. The product is expected to be soluble in a polar solvent like methanol and insoluble in a non-polar solvent like toluene.

Materials:

  • This compound from preparative HPLC

  • Methanol (reagent grade)

  • Toluene (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

  • Vacuum oven

Methodology:

  • Dissolution: Place the semi-purified this compound into an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Induce Crystallization: While the solution is still warm, slowly add toluene dropwise until the solution becomes slightly turbid, indicating the onset of precipitation.

  • Crystal Formation: Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold toluene to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight.

Data Presentation

The following tables summarize the expected quantitative data from the purification process.

Table 1: Preparative HPLC Purification Summary

ParameterValue
Crude Product Loaded5.0 g
Pooled Fraction Volume500 mL
Product in Pooled Fractions4.2 g
Recovery 84%
Purity (post-HPLC) >95%

Table 2: Recrystallization Summary

ParameterValue
Product from HPLC4.2 g
Final Crystalline Product3.8 g
Recovery 90.5%
Final Purity (qNMR) >99.5%

Table 3: Overall Purification Performance

ParameterValue
Starting Crude Product5.0 g
Final Pure Product3.8 g
Overall Yield 76%
Final Purity >99.5%

Final Purity Assessment

The purity of the final this compound product should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Analytical HPLC

HPLCFlow Sample Dissolve Final Product in Mobile Phase A Injection Inject on Analytical C18 Column Sample->Injection Separation Isocratic Elution (e.g., 95:5 Water:ACN with 0.1% Formic Acid) Injection->Separation Detection UV Detection at 210 nm Separation->Detection Analysis Purity Calculation (Peak Area %) Detection->Analysis

Caption: Analytical HPLC workflow for purity assessment.

Quantitative NMR (qNMR)

Quantitative ¹H NMR is a powerful technique for determining the absolute purity of a compound.

Methodology:

  • Accurately weigh a sample of the purified this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Integrate a well-resolved signal from this compound and a signal from the internal standard.

  • Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and standard.

Conclusion

The described two-step purification protocol, combining preparative HPLC and recrystallization, provides a reliable and effective method for obtaining high-purity this compound. The detailed experimental procedures and expected outcomes presented in this application note offer a valuable resource for researchers and professionals in the pharmaceutical and chemical industries, enabling the consistent production of this important synthetic intermediate for drug discovery and development.

Application Notes and Protocols: 4-Piperidinecarboxamide in Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of the 4-piperidinecarboxamide scaffold in the discovery and development of novel antifungal agents. This document details synthetic methodologies, protocols for antifungal evaluation, and insights into the mechanisms of action, supported by quantitative data and visual workflows.

Introduction to this compound as an Antifungal Scaffold

The this compound core is a versatile scaffold that has emerged in the design of new antifungal agents. Its structural features allow for diverse substitutions, enabling the fine-tuning of antifungal activity, selectivity, and pharmacokinetic properties. Research has demonstrated that derivatives of this scaffold can target various essential fungal processes, including cell membrane biosynthesis and cellular respiration.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, beginning with the functionalization of a piperidine ring, followed by amide bond formation. A common synthetic route is outlined below.

General Synthetic Workflow

G cluster_0 Step 1: N-Substitution cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Amide Coupling N-Boc-4-piperidone N-Boc-4-piperidone N-Substituted_piperidone N-R1-4-piperidone N-Boc-4-piperidone->N-Substituted_piperidone Substitution R1-X Alkyl/Aryl Halide (R1-X) R1-X->N-Substituted_piperidone Amine Amine (R2-NH2) 4-Amino_piperidine 4-Amino-N-R1-piperidine N-Substituted_piperidone->4-Amino_piperidine Reductive Amination Amine->4-Amino_piperidine Reducing_Agent e.g., NaBH(OAc)3 Reducing_Agent->4-Amino_piperidine Final_Product This compound Derivative 4-Amino_piperidine->Final_Product Amide Coupling Carboxylic_Acid Carboxylic Acid/Acid Chloride (R3-COOH/COCl) Carboxylic_Acid->Final_Product Coupling_Agent e.g., HATU, DCC Coupling_Agent->Final_Product

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis via Reductive Amination and Amide Coupling

This protocol describes a general method for synthesizing this compound derivatives.

Materials:

  • N-substituted 4-piperidone

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Carboxylic acid or acid chloride

  • Coupling agent (e.g., HATU, DCC) or base (e.g., triethylamine)

  • Solvents for reaction and purification (e.g., Dichloromethane (DCM), Ethyl acetate (EtOAc), Toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Reductive Amination [1]

  • Dissolve 1.0 mmol of the N-substituted 4-piperidone and 1.5 mmol of the desired amine in 20 mL of dry THF.

  • Add 2.0 mmol of sodium triacetoxyborohydride to the solution.

  • Stir the suspension at room temperature for 12 hours.

  • Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting 4-aminopiperidine intermediate by flash column chromatography.

Step 2: Amide Formation [1]

  • Dissolve 1.0 mmol of the purified 4-aminopiperidine in 20 mL of a suitable solvent (e.g., toluene or DCM).

  • Add 1.2 mmol of the desired acid chloride and 3.0 mL of triethylamine.

  • Stir the mixture at room temperature for 6 hours.

  • Evaporate the solvent.

  • Dissolve the residue in 20 mL of 2 M aqueous sodium hydroxide solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, and evaporate the solvent.

  • Purify the final this compound derivative by flash column chromatography.

In Vitro Antifungal Activity Assessment

The initial evaluation of newly synthesized compounds involves determining their minimum inhibitory concentration (MIC) against a panel of clinically relevant fungal strains.

Antifungal Susceptibility Testing Workflow

G Start Start: Compound Library Prepare_Stock Prepare Compound Stock Solutions (e.g., in DMSO) Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well Plates Prepare_Stock->Serial_Dilution Inoculate_Plates Inoculate Plates with Fungal Suspension Serial_Dilution->Inoculate_Plates Inoculum_Prep Prepare Fungal Inoculum (e.g., 10^3 CFU/mL) Inoculum_Prep->Inoculate_Plates Incubation Incubate Plates (e.g., 24-48h at 35°C) Inoculate_Plates->Incubation Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubation->Read_MIC End End: MIC Data Read_MIC->End

Caption: Workflow for in vitro antifungal susceptibility testing.

Protocol: Broth Microdilution Assay for MIC Determination[1]

This protocol is based on the standardized method of the European Committee on Antifungal Susceptibility Testing (EUCAST).

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI 1640 medium

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Spectrophotometer or plate reader

Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Perform serial two-fold dilutions of the compounds in RPMI 1640 medium in the wells of a 96-well plate to achieve a range of final concentrations.

  • Prepare a fungal inoculum suspension adjusted to a concentration of 1-5 x 10⁵ CFU/mL in RPMI 1640.

  • Further dilute the fungal suspension to the final testing concentration (e.g., for C. albicans, 1-2.5 x 10³ CFU/mL).

  • Add the fungal inoculum to each well containing the diluted compounds. Include positive (no drug) and negative (no fungus) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% or 90%) compared to the positive control.[1] Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength.

Quantitative Data: Antifungal Activity of Piperidine Derivatives

The following tables summarize the in vitro antifungal activity of representative piperidine derivatives against various fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of 4-Aminopiperidine Derivatives against Candida and Aspergillus species. [1]

CompoundFungal SpeciesMIC Range (µg/mL)
1-benzyl-N-dodecylpiperidin-4-amine (2b)Candida spp.1–4
Aspergillus spp.1–8
N-dodecyl-1-phenethylpiperidin-4-amine (3b)Candida spp.1–4
Aspergillus spp.1–8
Voriconazole (Control)Candida spp.Not specified
Aspergillus spp.Not specified
Amorolfine (Control)Candida spp.Not specified
Aspergillus spp.Not specified

Table 2: Antifungal Activity of Piperidine-4-carbohydrazide Derivatives. [2]

CompoundFungal SpeciesEC₅₀ (µg/mL)
A13Rhizoctonia solani0.83
Verticillium dahliae1.12
A41Rhizoctonia solani0.88
Verticillium dahliae3.20
Boscalid (Control)Rhizoctonia solani0.96
Chlorothalonil (Control)Rhizoctonia solani1.64
Carbendazim (Control)Verticillium dahliae19.3
Chlorothalonil (Control)Verticillium dahliae11.0

Mechanism of Action Studies

Understanding the mechanism of action is crucial for lead optimization. This compound derivatives have been shown to target fungal-specific pathways.

Inhibition of Ergosterol Biosynthesis

A primary target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.

G Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol C14_Reductase Sterol C14-Reductase Lanosterol->C14_Reductase Ergosterol Ergosterol Inhibitor 4-Aminopiperidine Derivatives (e.g., 2b, 3b) Inhibitor->C14_Reductase C8_Isomerase Sterol C8-Isomerase Inhibitor->C8_Isomerase C14_Reductase->C8_Isomerase C8_Isomerase->Ergosterol

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Protocol: Sterol Analysis [1]

  • Culture the fungal cells in the presence of a sub-inhibitory concentration of the test compound.

  • Harvest the cells and extract the non-saponifiable lipids.

  • Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Compare the sterol profile of treated cells to that of untreated cells. Accumulation of specific sterol intermediates (e.g., 14-methylated sterols) and depletion of ergosterol indicate inhibition of the pathway.

Inhibition of Succinate Dehydrogenase (SDH)

SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an attractive target for antifungal agents.

G Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate Inhibitor Piperidine-4-carbohydrazide Derivatives (e.g., A13) Inhibitor->SDH

Caption: Inhibition of fungal succinate dehydrogenase (SDH).

Protocol: SDH Inhibition Assay [2]

  • Isolate mitochondria from the target fungal species.

  • Prepare a reaction mixture containing the mitochondrial suspension, a substrate (succinate), and an electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).

  • Add various concentrations of the test compound.

  • Monitor the reduction of the electron acceptor over time spectrophotometrically.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the SDH activity. For example, compound A13 demonstrated an IC₅₀ value of 6.07 µM against R. solani SDH.[2]

In Vivo Efficacy Assessment

Promising compounds from in vitro studies are advanced to in vivo models to evaluate their efficacy and safety.

Protocol: Murine Model of Disseminated Candidiasis[3]

Materials:

  • Immunocompetent or immunosuppressed mice

  • Pathogenic fungal strain (e.g., Candida albicans)

  • Test compound formulated for administration (e.g., intraperitoneal, oral)

  • Saline or vehicle control

Procedure:

  • Infect mice intravenously with a lethal or sub-lethal dose of the fungal pathogen.

  • Administer the test compound at various doses and schedules (e.g., once or twice daily for several days).

  • Monitor the mice for survival and clinical signs of infection.

  • At the end of the study, or at specified time points, sacrifice the animals and harvest target organs (e.g., kidneys, brain).

  • Homogenize the organs and plate serial dilutions on appropriate agar to determine the fungal burden (CFU/gram of tissue).

  • Compare the fungal burden and survival rates of treated groups to the vehicle control group to assess the compound's efficacy.

Protocol: Galleria mellonella (Wax Moth Larvae) Model[1]

This model serves as a useful preliminary in vivo screen for toxicity and efficacy.

Procedure:

  • Inject a lethal dose of the fungal pathogen into the hemocoel of the larvae.

  • A short time after infection, inject the test compound at various concentrations.

  • Incubate the larvae at 37°C and monitor survival over several days.

  • Determine if the compound can rescue the larvae from the fungal infection.

  • To assess toxicity, inject uninfected larvae with the test compound and monitor for adverse effects and mortality.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel antifungal agents. The synthetic accessibility and the potential to target multiple fungal-specific pathways, such as ergosterol biosynthesis and mitochondrial respiration, make this an attractive area for further research. The protocols and data presented here provide a framework for the systematic evaluation of new derivatives in the antifungal drug discovery pipeline.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-piperidinecarboxamide synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the common two-step synthesis from isonipecotamide via a 4-cyanopiperidine intermediate.

Route 1: Dehydration of Isonipecotamide followed by Hydrolysis of 4-Cyanopiperidine

Question 1: My yield for the dehydration of isonipecotamide to 4-cyanopiperidine is consistently low. What are the potential causes and solutions?

Answer: Low yields in this dehydration step are a common problem and can be attributed to several factors:

  • Incomplete Reaction: The choice of dehydrating agent and reaction conditions are critical. Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used. Ensure that the molar ratio of the dehydrating agent to isonipecotamide is adequate, typically ranging from 1.5 to 3 equivalents. Reaction temperature and time also play a crucial role; monitor the reaction progress using an appropriate technique like TLC or GC to ensure it goes to completion.

  • Product Isolation Issues: 4-Cyanopiperidine and its hydrochloride salt are highly soluble in water, which can lead to significant product loss during aqueous workups.

    • Solution 1: Direct Isolation of the Hydrochloride Salt. Instead of isolating the free base, consider isolating 4-cyanopiperidine as its hydrochloride salt. This can often be precipitated directly from the reaction mixture by using a suitable non-polar solvent, followed by filtration. This method has been reported to produce yields of up to 85.7%.

    • Solution 2: Extraction with a More Effective Solvent. If isolating the free base is necessary, use a more effective extraction solvent than diethyl ether, such as dichloromethane or chloroform, and perform multiple extractions to maximize recovery.

  • Side Reactions: At elevated temperatures, polymerization or other side reactions can occur. Maintain careful temperature control throughout the reaction.

Question 2: During the hydrolysis of 4-cyanopiperidine, I am observing a significant amount of isonipecotic acid as a byproduct. How can I improve the selectivity for the amide?

Answer: The formation of isonipecotic acid is a result of over-hydrolysis of the nitrile. To favor the formation of this compound, consider the following:

  • Controlled Reaction Conditions:

    • Acid Catalysis: Use a milder acid catalyst or a lower concentration of a strong acid. The reaction should be carefully monitored and stopped as soon as the nitrile is consumed.

    • Base Catalysis: Employing a base catalyst, such as potassium carbonate, in a suitable solvent system can sometimes offer better selectivity for the amide.

    • Temperature and Time: Perform the hydrolysis at a lower temperature and for a shorter duration. Again, close monitoring of the reaction progress is key to prevent over-hydrolysis.

  • Reagent Choice: Some nitrile hydrolysis methods are inherently more selective towards amide formation. Researching and testing alternative hydrolysis procedures from the literature may provide a more suitable method for your specific needs.

Question 3: I am having difficulty purifying the final this compound product. What are the common impurities and how can I remove them?

Answer: Common impurities include unreacted starting materials (isonipecotamide or 4-cyanopiperidine) and the isonipecotic acid byproduct.

  • Purification Strategies:

    • Crystallization: this compound is a crystalline solid. Recrystallization from a suitable solvent system is often an effective method for purification. Experiment with different solvents to find the optimal conditions for selectively crystallizing the desired product while leaving impurities in the mother liquor.

    • Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A polar eluent system will be required to elute the highly polar this compound. The polarity can be adjusted to achieve good separation from less polar starting materials and the more polar isonipecotic acid.

    • Acid-Base Extraction: To remove isonipecotic acid, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The isonipecotic acid will be deprotonated and move into the aqueous layer, while the this compound remains in the organic layer.

Data Presentation

Table 1: Comparison of Dehydrating Agents for Isonipecotamide Synthesis of 4-Cyanopiperidine

Dehydrating AgentMolar EquivalentsSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
Phosphorus Oxychloride (POCl₃)Not specifiedNot specifiedNot specifiedNot specified29.7
Thionyl Chloride (SOCl₂)4 - 15Benzene, Toluene, or XyleneRefluxNot specified32.7 - 62.8
Thionyl Chloride (SOCl₂) in the presence of N,N-dialkylformamide3Toluene201885.7
Trifluoroacetic AnhydrideNot specifiedNot specifiedHeatingNot specified27.1 (after hydrolysis)

Experimental Protocols

Protocol 1: High-Yield Synthesis of 4-Cyanopiperidine Hydrochloride from Isonipecotamide (Adapted from patent literature)

  • Reaction Setup: In a well-ventilated fume hood, suspend isonipecotamide (1 equivalent) and a N,N-dialkylformamide (e.g., N,N-dimethylformamide, 2 equivalents) in a suitable solvent such as toluene.

  • Addition of Dehydrating Agent: Cool the suspension to 0-5 °C in an ice bath. Slowly add thionyl chloride (3 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (around 20 °C) and stir for 18-24 hours.

  • Product Isolation: The 4-cyanopiperidine hydrochloride will precipitate as a solid. Collect the solid by filtration.

  • Washing and Drying: Wash the filter cake with the reaction solvent (e.g., toluene) and then with a non-polar solvent like n-propyl acetate. Dry the solid under vacuum to obtain 4-cyanopiperidine hydrochloride.

Protocol 2: General Procedure for Acid-Catalyzed Hydrolysis of 4-Cyanopiperidine to this compound

  • Reaction Setup: Dissolve 4-cyanopiperidine hydrochloride (1 equivalent) in an excess of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reaction: Heat the mixture to a controlled temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., NaOH or K₂CO₃) to a basic pH. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).

  • Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Mandatory Visualizations

Synthesis_Pathway Isonipecotamide Isonipecotamide Cyanopiperidine 4-Cyanopiperidine Isonipecotamide->Cyanopiperidine Dehydration (e.g., SOCl₂) Carboxamide This compound Cyanopiperidine->Carboxamide Partial Hydrolysis (H⁺ or OH⁻) CarboxylicAcid Isonipecotic Acid (Byproduct) Cyanopiperidine->CarboxylicAcid Complete Hydrolysis (Excess H⁺/OH⁻, Heat) Experimental_Workflow cluster_dehydration Step 1: Dehydration cluster_hydrolysis Step 2: Hydrolysis start_dehydration Mix Isonipecotamide, Solvent, & Catalyst add_reagent Add Dehydrating Agent (e.g., SOCl₂) start_dehydration->add_reagent react_dehydration Stir at Controlled Temperature add_reagent->react_dehydration isolate_intermediate Isolate 4-Cyanopiperidine Intermediate react_dehydration->isolate_intermediate start_hydrolysis Dissolve Intermediate in Acid/Base isolate_intermediate->start_hydrolysis Proceed to Hydrolysis react_hydrolysis Heat and Monitor Reaction start_hydrolysis->react_hydrolysis quench_neutralize Quench and Neutralize react_hydrolysis->quench_neutralize extract_product Extract this compound quench_neutralize->extract_product purify_product Purification (Crystallization/Chromatography) extract_product->purify_product Purify Crude Product final_product Pure this compound purify_product->final_product Troubleshooting_Flowchart cluster_yield Troubleshooting Low Yield cluster_purity Troubleshooting Purity decision decision issue issue start Start Synthesis issue_low_yield Low Yield? start->issue_low_yield issue_purity Purity Issues? issue_low_yield->issue_purity No check_dehydration Check Dehydration Step issue_low_yield->check_dehydration Yes identify_impurities Identify Impurities (TLC, NMR, etc.) issue_purity->identify_impurities Yes check_hydrolysis_yield Check Hydrolysis Step check_dehydration->check_hydrolysis_yield check_isolation Review Isolation Protocol check_hydrolysis_yield->check_isolation end Successful Synthesis check_isolation->end unreacted_sm Unreacted Starting Material? identify_impurities->unreacted_sm byproduct Isonipecotic Acid Present? unreacted_sm->byproduct No purification_method Optimize Purification unreacted_sm->purification_method Yes byproduct->purification_method Yes purification_method->end

troubleshooting common problems in 4-piperidinecarboxamide reactions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-piperidinecarboxamide reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in amide coupling reactions involving this compound?

The most frequent issues include low product yields, the formation of side products, and difficulties in purification. Specific challenges can arise from the steric hindrance of the piperidine ring and the nucleophilicity of the piperidine nitrogen, which can lead to unwanted side reactions.

Q2: How does the piperidine nitrogen affect the amide coupling reaction?

The secondary amine of the piperidine ring is nucleophilic and can compete with the desired amine reactant, leading to side products, particularly if the piperidine nitrogen is unprotected. Its basicity can also influence the reaction conditions, sometimes requiring additional equivalents of base.

Q3: What are the key considerations when choosing a coupling reagent for this compound synthesis?

The choice of coupling reagent is critical and depends on the specific substrates, their steric hindrance, and the presence of other functional groups.[1][2] Key considerations include the reagent's reactivity, the potential for side reactions (e.g., racemization), and the ease of removing byproducts.[3][4]

Troubleshooting Common Problems

Problem 1: Low Product Yield

Q: My this compound reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in amide coupling reactions are a common issue.[5] Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Inadequate Activation of the Carboxylic Acid: The carboxylic acid must be efficiently converted into a reactive intermediate.

    • Solution: Ensure your coupling reagent is fresh and added in the correct stoichiometry. Consider switching to a more powerful activating agent like HATU or PyBOP, especially for sterically hindered substrates.[2][3]

  • Moisture in the Reaction: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and reducing the yield.

    • Solution: Use anhydrous solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may be favored at higher temperatures.

    • Solution: Experiment with a range of temperatures. While many amide couplings proceed at room temperature, some may benefit from gentle heating or cooling to 0°C during the activation step.

  • Incorrect Stoichiometry or Order of Addition: The ratio of reactants and the order in which they are added can significantly impact the outcome.

    • Solution: Typically, the carboxylic acid is pre-activated with the coupling reagent before adding the amine. Using a slight excess (1.1-1.2 equivalents) of the amine can sometimes improve yields.

  • Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: Choose a solvent in which all reactants are soluble. Common solvents for amide coupling include DMF, DCM, and acetonitrile. Piperidine and its simple derivatives are generally soluble in water and various organic solvents like alcohols and ethers, but larger, more complex derivatives may have limited solubility.[6][7]

Problem 2: Presence of Side Products

Q: I am observing significant side products in my reaction mixture. What are the likely side reactions and how can I minimize them?

A: The formation of side products is a frequent challenge in amide synthesis. The nature of the side products often depends on the coupling reagent used.

Common Side Reactions & Prevention Strategies:

  • N-Acylation of Piperidine Nitrogen: If the piperidine nitrogen is unprotected, it can be acylated by the activated carboxylic acid, leading to an undesired amide byproduct.

    • Prevention: Protect the piperidine nitrogen with a suitable protecting group (e.g., Boc, Cbz) before the coupling reaction.

  • Guanidinylation: Uronium/aminium-based coupling reagents like HBTU and HATU can react with the amine to form a guanidinium byproduct, which terminates the desired reaction.[4]

    • Prevention: Avoid using a large excess of the coupling reagent. Add the amine to the pre-activated carboxylic acid to minimize its direct reaction with the coupling agent.

  • Racemization: If the carboxylic acid contains a chiral center, racemization can occur during activation.

    • Prevention: Use additives like HOBt or Oxyma Pure, which are known to suppress racemization.[3][8] Coupling reagents like HATU are also known to cause less epimerization.[3][9]

  • Formation of N-Acylurea: With carbodiimide reagents (e.g., DCC, EDC), the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.

    • Prevention: The addition of HOBt or HOAt can trap the O-acylisourea intermediate by forming an active ester, which is less prone to rearrangement.[10]

Problem 3: Difficulty in Product Purification

Q: I am struggling to purify my this compound product. What are common impurities and effective purification techniques?

A: Purification can be challenging due to the presence of unreacted starting materials, coupling reagent byproducts, and other side products.

Common Impurities & Purification Strategies:

  • Urea Byproducts (from Carbodiimides): Dicyclohexylurea (DCU) from DCC is notoriously insoluble and often precipitates from the reaction mixture, but residual amounts can be difficult to remove. Diisopropylurea from DIC is more soluble.

    • Purification: For DCU, filtration is the primary method of removal. Recrystallization from acetonitrile can also be effective in removing residual DCU.[1] For water-soluble byproducts from EDC, aqueous workup is typically sufficient.[3][11]

  • Unreacted Starting Materials: Excess amine or carboxylic acid can co-elute with the product during chromatography.

    • Purification: An acidic wash (e.g., dilute HCl) can remove basic impurities like unreacted amine, while a basic wash (e.g., saturated NaHCO₃) can remove acidic impurities like unreacted carboxylic acid and HOBt.

  • Coupling Reagent Residues: Byproducts from reagents like HATU or PyBOP can complicate purification.

    • Purification: Aqueous workup is often effective. For HATU, washing with 1N HCl and saturated NaCl can help remove byproducts.[12] For PyBOP byproducts, both acidic and basic aqueous extractions can be employed.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Amide Synthesis

Coupling ReagentAdditiveTypical Solvent(s)Key AdvantagesCommon ByproductsRepresentative Yield Range
EDC HOBtDMF, DCMWater-soluble byproducts, easy workup.[3]Water-soluble urea60-95%
DCC HOBtDCM, THFInexpensive, high reactivity.Dicyclohexylurea (DCU)70-95%
HATU NoneDMF, NMPFast reaction rates, low racemization.[3][9]Tetramethylurea (TMU)80-98%
PyBOP NoneDMF, DCMEfficient for sterically hindered couplings.[3]Hexamethylphosphoramide (HMPA) - Carcinogenic 75-95%
T3P® NoneEtOAc, THFBroad functional group tolerance, easy workup.Phosphonic acid anhydrides70-99%

Note: Yields are representative and can vary significantly based on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the synthesis of an N-substituted-4-piperidinecarboxamide using HATU as the coupling reagent.

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M).

  • Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add the this compound or amine derivative (1.0-1.2 eq) to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

This protocol outlines a general method for amide bond formation using EDC in the presence of HOBt.

  • Dissolve the carboxylic acid (1.0 eq), HOBt (1.1 eq), and the this compound or amine derivative (1.1 eq) in anhydrous DMF or DCM (0.1-0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 12-24 hours).

  • Once complete, if using DCM, wash the reaction mixture with 1N HCl, saturated aqueous NaHCO₃, and brine. If using DMF, dilute with a suitable organic solvent (e.g., ethyl acetate) before performing the aqueous washes.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via silica gel chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield in this compound Reactions start Low Yield Observed check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions check_stoichiometry Verify Stoichiometry and Order of Addition start->check_stoichiometry protecting_group Consider Protecting Group for Piperidine N-H start->protecting_group optimize_coupling Optimize Coupling Reagent check_reagents->optimize_coupling optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions check_stoichiometry->optimize_coupling success Improved Yield optimize_coupling->success optimize_conditions->success protecting_group->success Side_Reaction_Diagnosis Diagnosing Common Side Reactions cluster_mass Mass Spectrum Analysis cluster_cause Likely Cause start Side Product Observed mass_spec Analyze by LC-MS start->mass_spec mass_plus_acyl Mass = Amine + Acyl Group (on Piperidine-N) mass_spec->mass_plus_acyl mass_guanidine Mass = Amine + Coupling Reagent Fragment mass_spec->mass_guanidine mass_racemic Mass = Desired Product (but diastereomers observed) mass_spec->mass_racemic mass_n_acylurea Mass = Carboxylic Acid + Carbodiimide mass_spec->mass_n_acylurea cause_acylation N-Acylation of Piperidine mass_plus_acyl->cause_acylation cause_guanidinylation Guanidinylation mass_guanidine->cause_guanidinylation cause_racemization Racemization mass_racemic->cause_racemization cause_rearrangement N-Acylurea Formation mass_n_acylurea->cause_rearrangement

References

Technical Support Center: Purification of Polar 4-Piperidinecarboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of polar 4-piperidinecarboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of polar this compound derivatives so challenging?

The purification of polar this compound derivatives presents several challenges due to their inherent physicochemical properties. These molecules are often highly soluble in water and other polar solvents, which can lead to poor retention on traditional reversed-phase chromatography columns.[1][2][3] The basic nature of the piperidine nitrogen can cause strong interactions with silica-based stationary phases, leading to peak tailing and poor resolution in normal-phase chromatography. Furthermore, their polarity can make them difficult to crystallize, complicating purification by recrystallization.

Q2: My this compound derivative is not retaining on my C18 column. What can I do?

Poor retention of polar compounds on reversed-phase (e.g., C18) columns is a common issue.[1][2] Here are several strategies to improve retention:

  • Use a polar-endcapped C18 column: These columns are designed to provide better retention for polar analytes.

  • Employ a highly aqueous mobile phase: Increasing the water content of the mobile phase can enhance the retention of polar compounds.

  • Add an ion-pairing reagent: Reagents like trifluoroacetic acid (TFA) or formic acid can form ion pairs with the basic piperidine nitrogen, increasing its hydrophobicity and retention on the C18 column.[4]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[3]

Q3: I am observing significant peak tailing during normal-phase chromatography on silica gel. How can I resolve this?

Peak tailing in normal-phase chromatography is often due to the strong interaction of the basic piperidine nitrogen with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a basic modifier to the mobile phase: A small amount of a base, such as triethylamine (NEt3) or ammonia, can be added to the mobile phase to compete with the analyte for active sites on the silica, reducing peak tailing.[5]

  • Use an amine-deactivated silica column: These columns have been treated to reduce the number of acidic silanol groups, leading to improved peak shape for basic compounds.

  • Consider a different stationary phase: Alumina or other less acidic stationary phases can sometimes provide better results for the purification of basic compounds.

Q4: Can I purify my polar this compound derivative without using chromatography?

Yes, non-chromatographic methods can be effective, especially for larger-scale purifications.

  • Salt Formation and Recrystallization: You can form a salt of your basic piperidine derivative by reacting it with an acid (e.g., HCl, trichloroacetic acid).[6][7][8] The resulting salt will have different solubility properties and may be more amenable to crystallization, allowing for purification from non-basic impurities. The free base can then be regenerated by treatment with a base.

  • Liquid-Liquid Extraction: Acid-base extraction can be a powerful purification technique. By adjusting the pH of an aqueous solution containing your compound, you can selectively move it between aqueous and organic layers, separating it from impurities with different pKa values.[7]

Troubleshooting Guides

Issue 1: Poor or No Retention in Reversed-Phase HPLC
Possible Cause Solution
Compound is too polar for the stationary phase.Switch to a more polar stationary phase like a polar-endcapped C18 or a phenyl-hexyl column. Consider using a HILIC column.[3]
Mobile phase is too non-polar.Increase the percentage of the aqueous component in the mobile phase.
Compound is ionized and highly water-soluble.Add an ion-pairing reagent (e.g., 0.1% TFA or formic acid) to both the aqueous and organic mobile phase components to increase hydrophobicity.[4]
Incorrect mobile phase pH.Adjust the mobile phase pH to suppress the ionization of the piperidine nitrogen (higher pH), which can sometimes increase retention. However, be mindful of column stability at high pH.[2]
Issue 2: Broad Peaks and Tailing in Normal-Phase Chromatography
Possible Cause Solution
Strong interaction with acidic silanol groups.Add a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase.[5]
Irreversible adsorption to the stationary phase.Use an amine-deactivated silica column or consider switching to a less acidic stationary phase like alumina.
Sample overload.Reduce the amount of sample loaded onto the column.
Inappropriate solvent system.Optimize the mobile phase composition. A common system for amines is a mixture of chloroform, methanol, and ammonia.[5]
Issue 3: Difficulty with Recrystallization

| Possible Cause | Solution | | Compound is too soluble in common solvents. | Try a solvent system where the compound is soluble when hot but sparingly soluble when cold. Common systems include n-hexane/acetone, n-hexane/THF, or ethanol/water.[9] | | Oiling out instead of crystallizing. | This can happen if the solution is cooled too quickly or if the concentration is too high. Try slower cooling, more dilute solutions, or adding the anti-solvent more slowly. | | Presence of impurities inhibiting crystallization. | Attempt a preliminary purification step (e.g., flash chromatography or acid-base extraction) to remove impurities before attempting recrystallization. | | The free base is difficult to crystallize. | Convert the amine to a salt (e.g., hydrochloride or tartrate salt) which may have better crystallization properties.[6][10] |

Experimental Protocols

Protocol 1: Purification via Salt Formation and Recrystallization
  • Dissolution: Dissolve the crude this compound derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Acidification: Add a solution of an acid (e.g., 1M HCl in diethyl ether or trichloroacetic acid in a suitable solvent) dropwise while stirring.[6][8]

  • Precipitation: The corresponding ammonium salt should precipitate out of the solution.

  • Isolation: Collect the solid salt by filtration and wash with a small amount of the organic solvent to remove soluble impurities.

  • Recrystallization: Recrystallize the salt from a suitable solvent system to further enhance purity.

  • Liberation of Free Base: Dissolve the purified salt in water and add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the solution is basic.

  • Extraction: Extract the free base into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying and Concentration: Dry the organic layer over a drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: HILIC Purification
  • Column: Use a HILIC column (e.g., with a diol or amine stationary phase).[3]

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with a buffer (e.g., 10 mM ammonium formate, pH 3).

  • Gradient: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the percentage of the aqueous mobile phase. A typical gradient might be from 95:5 A:B to 50:50 A:B over 20-30 minutes.

  • Sample Preparation: Dissolve the sample in the initial mobile phase conditions or a solvent compatible with the mobile phase.

  • Detection: Use a suitable detector, such as UV-Vis or mass spectrometry.

Visualizations

Purification_Workflow cluster_purification Purification Options cluster_chromatography Chromatography Type Crude_Product Crude this compound Derivative Analysis Purity Analysis (TLC, LC-MS, NMR) Crude_Product->Analysis Is_Pure Purity > 95%? Analysis->Is_Pure Final_Product Pure Product Is_Pure->Final_Product Yes Chromatography Chromatography Is_Pure->Chromatography No Recrystallization Recrystallization/ Salt Formation Is_Pure->Recrystallization Extraction Acid-Base Extraction Is_Pure->Extraction RP_HPLC Reversed-Phase Chromatography->RP_HPLC NP_Flash Normal-Phase Chromatography->NP_Flash HILIC HILIC Chromatography->HILIC Recrystallization->Analysis Extraction->Analysis RP_HPLC->Analysis NP_Flash->Analysis HILIC->Analysis

Caption: A decision-making workflow for the purification of this compound derivatives.

Troubleshooting_RP_HPLC Start Poor Retention in RP-HPLC Q1 Using highly aqueous mobile phase? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Using an ion-pairing agent? A1_Yes->Q2 Sol1 Increase water content in mobile phase A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Using a polar-endcapped or HILIC column? A2_Yes->Q3 Sol2 Add 0.1% TFA or Formic Acid to mobile phase A2_No->Sol2 Sol2->Q3 A3_No No Q3->A3_No No End Improved Retention Q3->End Yes Sol3 Switch to a polar-endcapped C18 or consider HILIC A3_No->Sol3 Sol3->End

Caption: Troubleshooting guide for poor retention in reversed-phase HPLC.

References

minimizing byproduct formation in 4-piperidinecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 4-piperidinecarboxamide.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction yield is low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis can stem from several factors, depending on the chosen synthetic route. Here are some common causes and troubleshooting steps:

  • Incomplete reaction: The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique like TLC or LC-MS. Ensure the reaction temperature is optimal for the specific coupling agent and solvent used.

  • Suboptimal Reagents or Reaction Conditions: The choice of coupling agent, base, and solvent significantly impacts yield.

    • Solution: Consider screening different coupling reagents. For instance, while EDC is common, other reagents like T3P® (propylphosphonic anhydride) may offer higher yields and easier workup in certain cases.[1][2] Ensure all reagents are pure and anhydrous, as moisture can deactivate many coupling agents.

  • Product Loss During Workup: The product may be lost during extraction or purification steps.

    • Solution: this compound has some water solubility. When performing aqueous extractions, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent. If the product is precipitating out, ensure complete collection and washing of the solid.

  • Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.

    • Solution: Identify the major byproducts (see subsequent questions) and adjust the reaction conditions to minimize their formation. For example, if N-acylurea is a major byproduct when using EDC, adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can improve the yield of the desired amide.

Q2: I am observing a significant amount of an insoluble white precipitate in my reaction mixture when using DCC or EDC. What is this byproduct and how can I minimize it?

A2: The insoluble white precipitate is likely a urea byproduct. When using dicyclohexylcarbodiimide (DCC), the byproduct is dicyclohexylurea (DCU). With 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea byproduct is also formed, which can be water-soluble, aiding in its removal. Another common byproduct with carbodiimides is N-acylurea, which arises from the rearrangement of the O-acylisourea intermediate.[3][4][5][6]

Minimization Strategies:

  • Addition of HOBt or Oxyma Pure: Adding 1-hydroxybenzotriazole (HOBt) or Oxyma Pure can trap the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement and reacts efficiently with the amine to form the desired amide.[7]

  • Solvent Choice: The formation of N-acylurea is more prevalent in solvents with high dielectric constants like DMF or acetonitrile.[6] Using less polar solvents such as CH2Cl2 can sometimes reduce this side reaction.

  • Order of Addition: To minimize side reactions of the coupling reagent with the amine, it is often beneficial to activate the carboxylic acid first with the coupling agent and any additives before adding the amine.

  • Alternative Coupling Reagents: Consider using coupling reagents that do not form urea byproducts, such as T3P® (propylphosphonic anhydride) or phosphonium salts like PyBOP. T3P® is known for its high efficiency, low epimerization, and the formation of water-soluble byproducts that are easily removed.[1][2][8][9]

Q3: My final product is contaminated with a byproduct that has a similar polarity, making purification by column chromatography difficult. What could this be and how can I remove it?

A3: A common, similarly polar byproduct in carbodiimide-mediated couplings is the N-acylurea . This byproduct is formed by the rearrangement of the O-acylisourea intermediate.

Purification Strategies:

  • Aqueous Washes: If EDC is used, its urea byproduct is water-soluble and can be removed with acidic washes during the workup. The N-acylurea byproduct may have different solubility properties.

  • Recrystallization: If your this compound is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities.

  • Solvent Trituration: Triturating the crude product with a solvent in which the desired product is sparingly soluble but the impurity is soluble can be an effective purification technique.

  • Optimized Chromatography: If column chromatography is necessary, screening different solvent systems (eluents) and stationary phases (e.g., alumina instead of silica gel) may improve separation. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the chromatography of amines.

Q4: I am attempting a Hofmann rearrangement on N-Boc-4-piperidinecarboxamide and getting a complex mixture of products. What are the likely side reactions?

A4: The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom via an isocyanate intermediate.[10][11] While effective, several side reactions can occur:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting material.

  • Formation of a Carbamate: If the reaction is performed in an alcohol solvent (e.g., methanol), the isocyanate intermediate can be trapped to form a carbamate.[10][11]

  • Formation of a Urea: The isocyanate intermediate can react with the product amine to form a urea derivative.

  • Side reactions involving the Boc-protecting group: The basic conditions of the Hofmann rearrangement can potentially lead to the cleavage of the Boc protecting group.

Troubleshooting a Hofmann Rearrangement:

  • Control of Stoichiometry: Carefully control the stoichiometry of the halogen and base.

  • Temperature Control: The reaction is often temperature-sensitive. Maintain the recommended temperature throughout the reaction.

  • Choice of Reagents: Modified Hofmann rearrangement conditions using reagents like N-bromoacetamide (NBA) in the presence of a milder base like lithium hydroxide can sometimes provide cleaner reactions and higher yields of the desired carbamate or amine.[3][4]

Q5: During the synthesis from ethyl isonipecotate and ammonia, I observe the formation of piperidine-4-carbonitrile. How can I prevent this?

A5: The formation of piperidine-4-carbonitrile from this compound is a dehydration reaction. This can be promoted by certain amide coupling reagents or harsh reaction conditions.

Prevention Strategies:

  • Avoid Dehydrating Coupling Reagents: Some coupling reagents are also strong dehydrating agents. If you are using a one-pot method starting from isonipecotic acid, ensure the chosen coupling agent is not known to cause significant dehydration of primary amides.

  • Temperature Control: Avoid excessive heating during the reaction and workup, as higher temperatures can promote the elimination of water to form the nitrile.

  • Choice of Reagent: When preparing 4-cyanopiperidine, dehydrating agents like phosphorus oxychloride or thionyl chloride are intentionally used to convert the amide to the nitrile.[12] To avoid this, ensure such reagents are not present in your amidation reaction.

Data Summary Tables

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling ReagentCommon ByproductsAdvantagesDisadvantagesMitigation Strategies for Byproducts
DCC Dicyclohexylurea (DCU), N-acylureaInexpensive, effectiveDCU is often insoluble and difficult to remove from resin-based synthesis.[13]Filtration for DCU; add HOBt to suppress N-acylurea.
EDC Water-soluble urea, N-acylureaWater-soluble byproduct is easy to remove.Can still form N-acylurea.Acidic washes for urea byproduct; add HOBt or pyridine to suppress N-acylurea.[7]
HATU/HBTU Guanidinium byproducts, TetramethylureaFast reaction rates, low epimerization.More expensive.Proper stoichiometry and order of addition.
T3P® Water-soluble phosphate saltsHigh yields, low epimerization, easy workup.[1][2][9]Can be sensitive to moisture.Use anhydrous conditions.

Key Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl Isonipecotate and Ammonia

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a sealed pressure vessel, dissolve ethyl isonipecotate (1 equivalent) in a solution of ammonia in methanol (e.g., 7N).

  • Reaction Conditions: Heat the mixture at a temperature range of 80-100 °C for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Workup: After cooling the reaction vessel to room temperature, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by silica gel chromatography to yield this compound.

Protocol 2: Synthesis of 1-Boc-4-aminopiperidine via Hofmann Rearrangement of 1-Boc-piperidine-4-carboxamide

This protocol describes the synthesis of the amine precursor to illustrate the Hofmann rearrangement step.

  • Preparation of N-bromoamide: In a flask cooled in an ice bath, dissolve 1-Boc-piperidine-4-carboxamide (1 equivalent) in a suitable solvent like methanol. Add a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide) dropwise while maintaining the temperature below 5 °C.

  • Rearrangement: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture and quench any remaining hypobromite with a reducing agent like sodium sulfite. Acidify the mixture with HCl and extract with an organic solvent to remove any non-basic impurities. Then, basify the aqueous layer with NaOH and extract the product into a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-Boc-4-aminopiperidine can be purified by column chromatography or crystallization.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Starting Material (e.g., Ethyl Isonipecotate) react Amidation with Ammonia in Methanol start->react workup Reaction Workup (Solvent Removal) react->workup purify Purification (Recrystallization or Chromatography) workup->purify product This compound purify->product

Caption: A simplified workflow for the synthesis of this compound.

Caption: Troubleshooting common byproducts in this compound synthesis.

References

Technical Support Center: Addressing Poor Solubility of 4-Piperidinecarboxamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility often encountered with 4-piperidinecarboxamide analogs.

Frequently Asked Questions (FAQs)

Q1: My this compound analog has poor aqueous solubility. What are the initial steps I should take?

A1: The first step is to accurately quantify the solubility of your compound. A common and reliable method for determining thermodynamic solubility is the shake-flask method[1]. This will give you a baseline value to compare against as you explore solubility enhancement techniques. Following this, a logical progression of strategies to consider includes pH modification, the use of co-solvents, and formulation with solubilizing excipients.

Q2: How does pH affect the solubility of my this compound analog?

A2: The this compound scaffold contains a basic piperidine nitrogen. Therefore, the solubility of these analogs is often pH-dependent. In acidic media, the piperidine nitrogen can be protonated, forming a more soluble salt. Conversely, in neutral or basic media, the compound will exist in its less soluble free base form. It is crucial to determine the pKa of your analog to understand its ionization state at different pH values. Creating a pH-solubility profile is a key experiment to assess if pH modification is a viable strategy.

Q3: What are some common formulation strategies to improve the solubility of these analogs?

A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs[2][3]. For this compound analogs, promising approaches include:

  • Salt Formation: If your analog has a suitable pKa, forming a salt can significantly increase aqueous solubility.

  • Use of Co-solvents: The addition of water-miscible organic solvents, such as ethanol, propylene glycol, or PEG 400, can increase the solubility of hydrophobic compounds.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility[4][5][6].

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can lead to higher apparent solubility and dissolution rates compared to the crystalline form.

Q4: Are there any structural modifications I can make to my this compound analog to improve its solubility?

A4: Yes, medicinal chemistry strategies can be employed to improve the physicochemical properties of your analogs. For instance, introducing polar functional groups can increase hydrophilicity. A study on a series of piperidine carboxamides showed that the introduction of a pyridine nitrogen atom increased the polarity of the compounds[7]. Another approach is to add short ether-containing side chains, as a fluoroethyl ether was shown to maintain high solubility while improving metabolic stability[7].

Troubleshooting Guides

Issue: Low and Inconsistent Solubility Results in PBS (pH 7.4)

Possible Cause: Your this compound analog is likely a weak base and is precipitating in the neutral pH of the buffer. You may be observing kinetic solubility rather than thermodynamic solubility, leading to variability.

Troubleshooting Workflow:

G start Low/inconsistent solubility in PBS check_pka Determine pKa of the analog start->check_pka ph_sol_profile Generate pH-solubility profile check_pka->ph_sol_profile thermo_sol Measure thermodynamic solubility (Shake-Flask Method) ph_sol_profile->thermo_sol decision Is acidic formulation an option? thermo_sol->decision acidic_buffer Evaluate solubility in acidic buffers (e.g., pH 4-5) end_acidic Proceed with acidic formulation acidic_buffer->end_acidic cosolvent Test with co-solvents (e.g., DMSO, Ethanol, PEG 400) formulation Explore formulation strategies (e.g., cyclodextrins, solid dispersions) cosolvent->formulation end_neutral Optimize neutral formulation formulation->end_neutral decision->acidic_buffer Yes decision->cosolvent No

Figure 1: Troubleshooting workflow for low solubility in PBS.

Solutions:

  • Confirm Thermodynamic Solubility: Use the shake-flask method to determine the equilibrium solubility at different pH values. This will provide a reliable baseline.

  • Consider an Acidic Formulation: If the compound shows significantly higher solubility at a lower pH, an acidic formulation for in vitro assays or preclinical studies might be appropriate.

  • Investigate Co-solvents: For stock solutions and in vitro assays, using a small percentage of a co-solvent like DMSO or ethanol can help maintain solubility. However, be mindful of the potential effects of the co-solvent on your experimental system.

  • Explore Solubilizing Excipients: If a neutral pH is required, investigate the use of cyclodextrins or the preparation of an amorphous solid dispersion.

Data Presentation

The following tables summarize quantitative data on solubility enhancement strategies for piperidine-containing compounds, which can serve as a guide for this compound analogs.

Table 1: Effect of Structural Modifications on Physicochemical Properties of Piperidine Carboxamide Analogs

Compound IDR1-GroupR2-GroupEC50 (nM, Pf3D7)Solubility
SW042 H-CH2COOH190High
SW723 Pyridine-N-CH2COOH>1000Increased Polarity
SW143 p-Me-Ph-CH2COOH30-
SW584 p-F-Et-O-Ph-CH2COOH3High

Data adapted from a study on antimalarial piperidine carboxamides[7]. "High" solubility and "Increased Polarity" are qualitative descriptors from the study.

Table 2: Solubility Enhancement of Piperine (a Piperidine-containing Alkaloid) using Cyclodextrins

SystemStability Constant (Ks, M⁻¹)Apparent Solubility Increase (fold)
Piperine + HP-β-CD 238~1.5
Piperine + HP-β-CD + TPGS 461~2.5

Data adapted from a study on piperine complexation[5]. HP-β-CD: Hydroxypropyl-β-cyclodextrin, TPGS: D-α-tocopheryl polyethylene glycol succinate.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the widely accepted shake-flask method for determining thermodynamic solubility[1].

Materials:

  • This compound analog (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Other buffers of interest (e.g., citrate buffer, pH 4.0)

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a suitable column and detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of the solid compound to a known volume of the buffer in a sealed vial. "Excess" means that undissolved solid should be visible.

  • Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let larger particles settle.

  • Centrifuge the samples to pellet the remaining undissolved solid.

  • Carefully remove an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.

  • The calculated concentration represents the thermodynamic solubility of the compound in that buffer.

G start Start: Shake-Flask Protocol add_excess Add excess solid to buffer start->add_excess shake Shake at constant temperature (24-48 hours) add_excess->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge supernatant Collect supernatant centrifuge->supernatant dilute Dilute supernatant supernatant->dilute hplc Quantify by HPLC dilute->hplc end End: Determine Thermodynamic Solubility hplc->end

Figure 2: Workflow for the shake-flask solubility protocol.

Protocol 2: Phase Solubility Study with Cyclodextrins

This protocol is for evaluating the effect of a cyclodextrin on the solubility of your analog.

Materials:

  • This compound analog (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Aqueous buffer (e.g., deionized water or PBS)

  • Equipment as listed in Protocol 1

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM HP-β-CD).

  • To each cyclodextrin solution, add an excess amount of your solid this compound analog.

  • Follow steps 2-9 from the Shake-Flask Method protocol for each concentration of cyclodextrin.

  • Plot the total concentration of the dissolved analog against the concentration of the cyclodextrin.

  • The slope of the initial linear portion of the phase solubility diagram can be used to calculate the stability constant (Ks) of the inclusion complex.

G start Start: Phase Solubility Study prep_cd Prepare series of cyclodextrin solutions start->prep_cd add_analog Add excess analog to each CD solution prep_cd->add_analog shake_flask Perform Shake-Flask Method for each concentration add_analog->shake_flask plot Plot [Analog] vs. [Cyclodextrin] shake_flask->plot analyze Analyze phase solubility diagram plot->analyze end End: Determine Stability Constant (Ks) analyze->end

Figure 3: Workflow for a phase solubility study with cyclodextrins.

References

workup procedure to remove impurities from 4-piperidinecarboxamide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup and purification of 4-piperidinecarboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

Common impurities can include unreacted starting materials such as the corresponding carboxylic acid or amine, coupling reagents, and byproducts from side reactions. The specific impurities will depend on the synthetic route used. For instance, if a coupling agent like dicyclohexylcarbodiimide (DCC) is used, dicyclohexylurea is a common byproduct.[1][2]

Q2: What is a general aqueous workup procedure for this compound?

A general aqueous workup involves dissolving the crude reaction mixture in an organic solvent (like ethyl acetate or dichloromethane) and washing it sequentially with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts.[1][3] For example, an acidic wash (e.g., 1 M HCl) will remove unreacted amines, while a basic wash (e.g., 1 M NaHCO3) will remove unreacted carboxylic acids.[3] A final wash with brine can help to reduce the amount of water in the organic layer before drying and concentration.[1]

Q3: Which solvents are suitable for the recrystallization of this compound?

As a polar amide, this compound is likely to be recrystallized from polar solvents.[4] Good starting points for solvent screening include ethanol, acetone, acetonitrile, or mixtures containing these solvents.[4][5] Solvent mixtures, such as diethyl ether-methanol, are often effective for polar compounds.[6] The ideal solvent will dissolve the compound when hot but have low solubility when cold.

Q4: How can the purity of this compound be assessed?

The purity of this compound can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

Q5: Is this compound soluble in water?

Yes, this compound is soluble in water.[7] This property should be considered during aqueous workup procedures to avoid loss of product into the aqueous layer. Using saturated brine washes can help to minimize this.[1]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Oily Product After Concentration Residual solvent.Dry the product under high vacuum for an extended period.
Incomplete reaction or presence of low-melting impurities.Proceed with further purification steps like column chromatography or recrystallization.
Low Yield After Recrystallization The chosen solvent is too good at dissolving the compound, even at low temperatures.Try a different solvent or a solvent mixture where the compound has lower solubility at room temperature.
The solution was not sufficiently concentrated before cooling.Evaporate more of the solvent before allowing the solution to cool.
Cooling was too rapid, leading to the formation of small crystals or oiling out.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Persistent Impurities in NMR/HPLC Impurity has similar polarity to the product.If recrystallization is ineffective, try column chromatography with a different eluent system. For polar compounds, hydrophilic interaction liquid chromatography (HILIC) can be an option.[8][9]
The impurity is a stereoisomer.Chiral chromatography may be necessary if the impurity is an isomer.
Product is Insoluble in Common Chromatography Solvents The product is highly polar.Consider using a more polar mobile phase, such as methanol in dichloromethane, or switch to reverse-phase chromatography.
Amide Product Hydrolyzes During Workup Exposure to strong acidic or basic conditions for a prolonged period.Minimize the time the product is in contact with acidic or basic aqueous solutions. Use milder conditions if possible.[10]

Data Presentation: Comparison of Purification Methods

The following table provides an illustrative comparison of common purification methods for this compound. The values presented are typical estimates and may vary depending on the specific experimental conditions and the nature of the impurities.

Purification Method Typical Purity Achieved Expected Yield Range Key Considerations
Aqueous Workup & Extraction 60-90%>90% (of theoretical)Efficient for removing ionic impurities. Risk of product loss if the compound has significant water solubility.
Recrystallization >98%50-80%Requires finding a suitable solvent. Can be very effective for removing small amounts of impurities.[4]
Silica Gel Column Chromatography >99%60-95%Good for separating compounds with different polarities. Can be time-consuming and may lead to some product loss on the column.
Reverse-Phase Chromatography >99%50-90%Effective for purifying polar compounds that are not well-retained on normal-phase silica.[11]

Experimental Protocols

Standard Aqueous Workup and Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq) to remove basic impurities like unreacted amines. Drain the aqueous layer.[1]

  • Base Wash: Wash the organic layer with a saturated NaHCO3 solution to remove acidic impurities like unreacted carboxylic acids.[3] Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with saturated NaCl (brine) to reduce the water content.[1]

  • Drying: Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, acetonitrile).[4] Heat the mixture to boiling. If the solid dissolves, allow it to cool to room temperature. If crystals form, the solvent is suitable. If not, try another solvent or a solvent mixture.

  • Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase: Prepare a silica gel slurry in the chosen eluent.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_start Crude Product cluster_workup Aqueous Workup cluster_purification Purification cluster_end Final Product crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve Step 1 acid_wash Acid Wash (e.g., 1M HCl) dissolve->acid_wash Step 2 base_wash Base Wash (e.g., Sat. NaHCO3) acid_wash->base_wash Step 2 brine_wash Brine Wash base_wash->brine_wash Step 2 dry Dry & Concentrate brine_wash->dry Step 2 recrystallization Recrystallization dry->recrystallization Option A column Column Chromatography dry->column Option B pure_product Pure this compound recrystallization->pure_product column->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_tree cluster_problem Problem Identification cluster_solution Potential Solutions start Impure Product After Initial Workup oily Is the product an oil? start->oily low_yield Is the yield low after recrystallization? start->low_yield persistent_impurities Are impurities still present in NMR/HPLC? start->persistent_impurities dry_vacuum Dry under high vacuum oily->dry_vacuum Yes rerun_column Perform column chromatography oily->rerun_column Still oily optimize_recrystallization Optimize recrystallization (solvent, cooling rate) low_yield->optimize_recrystallization Yes persistent_impurities->rerun_column Or change_purification Change purification method (e.g., to reverse-phase) persistent_impurities->change_purification Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Validation & Comparative

A Comparative Analysis of 4-Piperidinecarboxamide and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the ultimate success of a therapeutic candidate. This guide provides an objective, data-driven comparison of 4-piperidinecarboxamide against other widely utilized heterocyclic scaffolds, including piperazine, morpholine, and thiomorpholine. By examining their physicochemical properties, biological activities, and pharmacokinetic profiles, this document aims to equip researchers with the necessary information to make informed decisions in the early stages of drug design and development.

Introduction to Heterocyclic Scaffolds in Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, are foundational to modern pharmacology. Nitrogen-containing heterocycles are particularly prominent, with scaffolds like piperidine, pyridine, and piperazine being among the most frequently observed ring systems in FDA-approved drugs[1]. These structures are favored for their ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as versatile templates for building complex, biologically active molecules[2][3]. The this compound scaffold, a derivative of piperidine, has garnered significant interest due to its presence in a variety of therapeutic agents, including anticancer, antiviral, and antipsychotic compounds[4]. This guide will compare the this compound scaffold to other common six-membered nitrogen-containing heterocycles to highlight their relative strengths and weaknesses.

Physicochemical Properties: A Foundation for Drug-Likeness

The physicochemical properties of a scaffold, such as its acidity (pKa), lipophilicity (logP), and solubility, are fundamental determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. A well-balanced set of these properties is crucial for achieving good oral bioavailability and a desirable pharmacokinetic profile.

ScaffoldpKalogPWater Solubility
This compound 16.48 (predicted)0.521 (Crippen Method)[2]Soluble
Piperazine pKa1: 5.33, pKa2: 9.73[5][6]-1.12[7]150,000 mg/L (at 20°C)[7]
Morpholine 8.49[8][9]-0.86[8]Miscible[9][10]
Thiomorpholine ---

The this compound scaffold exhibits a relatively neutral character compared to the more basic piperazine. The two pKa values of piperazine reflect its dual amine nature, making it highly water-soluble and capable of engaging in multiple hydrogen bond interactions[5][6]. Morpholine's pKa is closer to physiological pH, which can be advantageous for brain permeability and solubility[11]. The logP values indicate that this compound is more lipophilic than piperazine and morpholine, which are both highly hydrophilic. This difference in lipophilicity can significantly impact cell membrane permeability and target engagement.

Comparative Biological Activity: A Look at Anticancer Properties

To provide a tangible comparison of the biological potential of these scaffolds, we examined their performance in the context of anticancer drug discovery. A study by Asif et al. (2021) synthesized and evaluated a series of 2-(benzimidazol-2-yl)-3-arylquinoxalines coupled with N-substituted piperazine, piperidine, and morpholine fragments for their cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from this study are summarized below.

Compound TypeA549 (Lung) IC50 (µM)M-HeLa (Cervical) IC50 (µM)Wi38 (Normal) IC50 (µM)Selectivity Index (SI) for A549
Piperazine derivative 2.92.834.812
Piperidine derivative 26.3>100>100>3.8
Morpholine derivative >100>100>100-
Doxorubicin (Control) 2.50.32.9<1

Data adapted from Asif et al., Molecules, 2021.[12]

In this specific chemical series, the piperazine-containing compounds demonstrated the most potent anticancer activity, with IC50 values comparable to the standard chemotherapeutic drug doxorubicin against the A549 and M-HeLa cell lines[12]. Notably, the piperazine derivative exhibited a high selectivity index for the lung cancer cell line over the normal cell line, suggesting a more favorable therapeutic window compared to doxorubicin[12]. The piperidine derivative showed moderate and selective activity against the A549 cell line, while the morpholine derivative was largely inactive in this context[12]. This data highlights how the choice of the heterocyclic scaffold can dramatically influence the biological activity and selectivity of a compound series.

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, detailed experimental protocols for key assays are provided below.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the rate of metabolism of a test compound by liver enzymes, providing an indication of its intrinsic clearance.

Methodology:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (e.g., from a commercial supplier).

    • Phosphate buffer (0.1 M, pH 7.4).

    • NADPH regenerating system (cofactor).

    • Internal standard solution.

    • Acetonitrile (for reaction termination).

  • Incubation:

    • Pre-warm a solution of liver microsomes in phosphate buffer to 37°C.

    • Add the test compound to the microsomal solution to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

This protocol is a generalized representation based on common practices.[13][14][15][16][17]

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound, which is a key factor in oral drug absorption.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity. A TEER value above a certain threshold (e.g., 200 Ω·cm²) indicates a well-formed monolayer.

  • Permeability Measurement (Apical to Basolateral):

    • Wash the cell monolayer with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (donor) compartment.

    • At specified time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral (receiver) compartment.

    • Replace the collected volume with fresh transport buffer.

  • Permeability Measurement (Basolateral to Apical):

    • Perform the same procedure in the reverse direction to assess active efflux.

  • Sample Analysis:

    • Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s.

    • The efflux ratio (Papp B-A / Papp A-B) can be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is often indicative of active efflux.

This protocol is a generalized representation based on common practices.[18][19][20][21][22]

Competitive Radioligand Binding Assay

Objective: To determine the affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Preparation of Reagents:

    • Cell membranes or whole cells expressing the target receptor.

    • A radiolabeled ligand with known affinity for the receptor.

    • A range of concentrations of the unlabeled test compound.

    • Assay buffer.

  • Incubation:

    • In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter to trap the receptor-bound radioligand.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol is a generalized representation based on common practices.[23][24][25][26][27]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of molecular interactions is crucial for understanding the mechanism of action of a drug candidate. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow in drug discovery.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets Dopamine Dopamine Dopamine->D2R Binds

Caption: Dopamine D2 Receptor Signaling Pathway.

G Start Compound Library (Diverse Scaffolds) HTS High-Throughput Screening Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (SAR Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Drug Discovery Workflow.

Conclusion

The choice of a heterocyclic scaffold is a multifaceted decision that requires careful consideration of physicochemical properties, potential for biological activity, and pharmacokinetic characteristics. The this compound scaffold offers a more lipophilic character compared to the highly soluble piperazine and morpholine, which can be advantageous for cell permeability but may also present challenges in terms of aqueous solubility. As demonstrated in the anticancer example, the biological activity can be highly dependent on the chosen scaffold within a given chemical series, with piperazine showing superior potency in that context.

This guide provides a foundational comparison to aid in the rational design of new therapeutic agents. Researchers are encouraged to use this information as a starting point and to conduct further specific experimental evaluations to determine the optimal scaffold for their particular biological target and desired drug profile. The provided experimental protocols and workflow diagrams offer a framework for these continued investigations.

References

Unveiling the Therapeutic Potential: A Comparative Analysis of Novel 4-Piperidinecarboxamide Compounds

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and safety profiles is paramount. This guide presents a comprehensive comparative analysis of newly synthesized 4-piperidinecarboxamide compounds, validating their biological activity across key therapeutic areas including inflammation, cancer, and microbial infections. This objective evaluation, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the critical information needed to advance promising candidates.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide delves into the specific performance of novel derivatives, comparing their potency and selectivity against established alternatives.

Comparative Analysis of Biological Activity

The biological activities of representative this compound derivatives are summarized below, highlighting their potential in different therapeutic applications.

Table 1: Anti-inflammatory Activity of Halogenated this compound Derivatives
CompoundDose% Inhibition of Edema (Carrageenan-induced rat paw edema)Reference
Chloro-derivative25 mg/kgPotent and comparable to standard[1]
Bromo-derivative25 mg/kgPotent and comparable to standard[1]
Fluoro-derivative25 mg/kgInsignificant activity[1]
Acetylsalicylic Acid (Standard)25 mg/kgStandard reference[1]
Table 2: Anticancer Activity of Novel Piperidine and Piperazine Derivatives
CompoundCell LineIC50 (µM)Reference
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast Cancer)1.00[2]
Vindoline-piperazine conjugate 25HOP-92 (Non-small cell lung cancer)1.35[2]
1-Sulfonyl-4-piperidone derivative 36MCF7 (Breast Cancer)2.23[3]
1-Sulfonyl-4-piperidone derivative 36A549 (Lung Cancer)4.27[3]
Piperine-carboximidamide hybrid VIkFour cancer cell lines (average)GI50 = 0.035[4]
Table 3: Antimicrobial Activity of Novel Piperidine Derivatives
CompoundMicroorganismMIC (µg/mL)Reference
Sulfonyl Piperidine Carboxamide 9a-j seriesGram-positive and Gram-negative bacteria, FungiModerate to good activity[5]
(E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate (1)Staphylococcus aureus- (Zone of inhibition: 22±4.32 mm at 20 µL of 10mg/mL)[6]
(E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (2)Staphylococcus aureus- (Zone of inhibition: 24±3.26 mm at 20 µL of 10mg/mL)[6]
Piperidine derivative 6Various bacteria0.75 - 1.5 mg/mL[7][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.

Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

The anti-inflammatory activity of the halogenated piperidine-4-carboxamide derivatives was evaluated using the carrageenan-induced rat paw edema model.[1]

  • Animal Model: Wistar rats of either sex weighing between 150-200g were used.

  • Induction of Edema: Acute inflammation was induced by injecting 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the left hind paw of the rats.

  • Compound Administration: The test compounds and the standard drug (acetylsalicylic acid) were administered intraperitoneally at a dose of 25 mg/kg, 30 minutes prior to carrageenan injection.

  • Measurement of Edema: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema was calculated for each group with respect to the control group.

Anticancer Activity: MTT Assay

The antiproliferative properties of the synthesized compounds were determined using the standard 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cell Lines: A panel of human cancer cell lines (e.g., HCT116, A431, MCF7, A549) and a non-cancer cell line (RPE1) were used.

  • Cell Seeding: Cells were seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 values, the concentration of the compound that inhibits 50% of cell growth, were calculated from the dose-response curves.

Antimicrobial Activity: Disc Diffusion Method

The in-vitro antibacterial screening of piperidine derivatives was performed using the disc diffusion method.[6]

  • Microorganisms: Bacterial strains such as Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive) were used.

  • Culture Preparation: The bacterial strains were cultured in nutrient broth and adjusted to a standard turbidity.

  • Inoculation: The surface of Mueller-Hinton agar plates was uniformly inoculated with the bacterial suspension.

  • Disc Application: Sterile filter paper discs (6 mm in diameter) were impregnated with the test compounds at a specific concentration and placed on the agar surface.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc was measured in millimeters.

  • Data Analysis: The size of the inhibition zone indicates the antimicrobial activity of the compound.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.

experimental_workflow_anti_inflammatory cluster_preparation Preparation cluster_procedure Procedure cluster_measurement Measurement & Analysis Animal_Model Wistar Rats Compound_Admin Compound Administration (i.p.) Animal_Model->Compound_Admin Carrageenan Carrageenan (1% w/v) Carrageenan_Inject Carrageenan Injection (sub-plantar) Carrageenan->Carrageenan_Inject Test_Compounds Test Compounds (25 mg/kg) Test_Compounds->Compound_Admin Compound_Admin->Carrageenan_Inject Paw_Volume Measure Paw Volume (0-6 hours) Carrageenan_Inject->Paw_Volume Data_Analysis Calculate % Inhibition of Edema Paw_Volume->Data_Analysis

Workflow for Carrageenan-Induced Paw Edema Assay.

signaling_pathway_trpa1 cluster_membrane Cell Membrane TRPA1 TRPA1 Channel (Inactive) TRPA1_active TRPA1 Channel (Active) TRPA1->TRPA1_active Conformational Change Ca_influx Ca²⁺ Influx TRPA1_active->Ca_influx Allows PIPC Piperidine Carboxamide (PIPC1/PIPC2) PIPC->TRPA1 Activates M912 Residue M912 (Binding Site) PIPC->M912 Binds to Cellular_Response Cellular Response (e.g., Nociception) Ca_influx->Cellular_Response Triggers

Modulation of the TRPA1 channel by piperidine carboxamides.

Conclusion

The presented data underscores the significant therapeutic potential of novel this compound derivatives. The potent anti-inflammatory, anticancer, and antimicrobial activities observed warrant further investigation. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for the scientific community to build upon these findings. Future studies should focus on optimizing the lead compounds to enhance their efficacy and pharmacokinetic profiles, paving the way for their potential clinical development. Notably, the modulation of specific signaling pathways, such as the TRPA1 channel by certain piperidine carboxamides, offers exciting avenues for the development of targeted therapies.[9]

References

Comparative In Vitro Efficacy of Novel 4-Piperidinecarboxamide Derivatives as Antimalarial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the potency and selectivity of next-generation proteasome inhibitors against Plasmodium falciparum.

This guide provides a comprehensive comparison of the in vitro efficacy of a series of 4-piperidinecarboxamide derivatives with potent antimalarial activity. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for malaria. The compounds discussed function by selectively inhibiting the β5 active site of the Plasmodium falciparum 20S proteasome (Pf20Sβ5), a critical component of the ubiquitin-proteasome pathway essential for parasite survival.

Data Summary:

The following table summarizes the in vitro activity of key this compound derivatives against drug-sensitive (Pf3D7) and multidrug-resistant (PfDd2) strains of P. falciparum, as well as their inhibitory activity against the purified Pf20Sβ5 enzyme and human proteasome isoforms.

CompoundPf3D7 EC50 (μM)PfDd2 EC50 (μM)Pf20Sβ5 IC50 (μM)Human Proteasome InhibitionCytotoxicity (HepG2 cells)
SW042 0.14 - 0.190.14 - 0.19~0.5No significant inhibitionNo cytotoxicity observed
(S)-SW042 ~0.15~0.15~0.4Not specifiedNot specified
SW584 Not specifiedNot specifiedPotent inhibitorNot specifiedNot specified
SW726 Single-digit nMNot specifiedNot specifiedNot specifiedNot specified
SW143 PotentNot specifiedNot specifiedNot specifiedNot specified
SW858 ~0.05Not specifiedNot specifiedNot specifiedNot specified
SW923 ~0.03Not specifiedNot specifiedNot specifiedNot specified
SW931 ~0.05Not specifiedNot specifiedNot specifiedNot specified
SW996 ~0.03Not specifiedNot specifiedNot specifiedNot specified

EC50 values represent the concentration required to inhibit parasite growth by 50%. IC50 values represent the concentration required to inhibit enzyme activity by 50%. Data is compiled from multiple independent experiments.[1]

Experimental Protocols:

P. falciparum Asexual Blood Stage Growth Inhibition Assay:

This assay is performed to determine the 50% effective concentration (EC50) of the compounds against P. falciparum.

  • Parasite Strains: Drug-sensitive P. falciparum 3D7 (Pf3D7) and multidrug-resistant P. falciparum Dd2 (PfDd2) are used.

  • Culture Conditions: Parasites are maintained in human erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

  • Assay Procedure:

    • A serial dilution of the test compounds is prepared in a 96-well plate.

    • Parasite cultures, synchronized at the ring stage, are added to the wells.

    • The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

    • Parasite growth is quantified using a DNA-intercalating dye (e.g., SYBR Green I) and fluorescence measurement.

    • EC50 values are calculated by fitting the dose-response data to a variable slope equation using software such as GraphPad Prism.[1]

Proteasome Activity Assay:

This assay measures the inhibitory activity of the compounds against the purified P. falciparum 20S proteasome (Pf20Sβ5) and human proteasome isoforms.

  • Enzyme Source: Recombinant or purified Pf20Sβ5 and human proteasome subunits.

  • Substrate: A fluorogenic peptide substrate specific for the chymotrypsin-like activity of the β5 subunit (e.g., Suc-LLVY-AMC).

  • Assay Procedure:

    • The purified proteasome is incubated with various concentrations of the test compounds.

    • The fluorogenic substrate is added to initiate the reaction.

    • The fluorescence generated from the cleavage of the substrate is monitored over time using a plate reader.

    • The rate of reaction is calculated, and the 50% inhibitory concentration (IC50) is determined from the dose-response curve.[1]

Visualizations:

experimental_workflow cluster_screening Primary Screening cluster_target_id Target Identification cluster_biochemical_validation Biochemical Validation cluster_selectivity Selectivity Profiling phenotypic_screen Phenotypic HTS against P. falciparum determine_ec50 Determine EC50 values (Pf3D7 & PfDd2) phenotypic_screen->determine_ec50 resistance_selection Selection of resistant P. falciparum mutants phenotypic_screen->resistance_selection Lead compound (e.g., SW042) cytotoxicity_assay Cytotoxicity assay (e.g., HepG2 cells) determine_ec50->cytotoxicity_assay Assess Safety wgs Whole Genome Sequencing (WGS) resistance_selection->wgs identify_mutations Identify mutations in Pf20S proteasome subunits wgs->identify_mutations proteasome_assay In vitro inhibition assay (Pf20Sβ5) identify_mutations->proteasome_assay Hypothesized Target determine_ic50 Determine IC50 values proteasome_assay->determine_ic50 human_proteasome_assay Inhibition assay against human proteasome isoforms determine_ic50->human_proteasome_assay Confirm Selectivity

Caption: Experimental workflow for the identification and validation of this compound derivatives as antimalarial agents.

ubiquitin_proteasome_pathway cluster_ubiquitination Ubiquitination cluster_proteasomal_degradation Proteasomal Degradation cluster_inhibition Inhibition by 4-Piperidinecarboxamides ubiquitin Ubiquitin (Ub) e1 E1 (Ub-activating enzyme) ubiquitin->e1 ATP e2 E2 (Ub-conjugating enzyme) e1->e2 e3 E3 (Ub ligase) e2->e3 target_protein Target Protein e3->target_protein polyubiquitinated_protein Polyubiquitinated Protein target_protein->polyubiquitinated_protein Poly-Ub chain attachment proteasome_26s 26S Proteasome polyubiquitinated_protein->proteasome_26s proteasome_20s 20S Core Particle (β1, β2, β5 subunits) proteasome_26s->proteasome_20s peptides Peptides proteasome_26s->peptides ATP-dependent degradation piperidinecarboxamide This compound Derivatives (e.g., SW584) piperidinecarboxamide->inhibition inhibition->proteasome_20s Non-covalent binding to β5 active site

Caption: The ubiquitin-proteasome pathway in P. falciparum and the mechanism of inhibition by this compound derivatives.

References

Unveiling the Binding Secrets: A Crystallographic Comparison of 4-Piperidinecarboxamide Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The precise understanding of how a drug molecule interacts with its target protein is paramount in modern drug discovery. For the versatile 4-piperidinecarboxamide scaffold, X-ray crystallography has been instrumental in confirming its binding mode to various key protein targets. This guide provides a comparative analysis of the crystallographically determined binding modes of this compound derivatives, offering researchers valuable insights supported by experimental data.

This technical comparison focuses on two prominent examples where X-ray crystallography has elucidated the binding interactions of this compound-based inhibitors: Anaplastic Lymphoma Kinase (ALK) and Checkpoint Kinase 1 (CHK1). By examining the structural details and corresponding binding affinities, we can appreciate the adaptability of this chemical scaffold and the subtle modifications that govern potency and selectivity.

Comparative Analysis of Binding Interactions

The following tables summarize the quantitative data for this compound inhibitors against their respective targets, providing a clear comparison of their potencies.

Table 1: Anaplastic Lymphoma Kinase (ALK) Inhibitors

Compound IDPDB CodeTargetAssay TypeIC50 (µM)
1 4DCEALKEnzyme Assay0.174[1]
2 4FNZALKNot ReportedNot Reported

Table 2: Checkpoint Kinase 1 (CHK1) Inhibitors

Compound IDPDB CodeTargetAssay TypeIC50 (nM)
AZD7762 2YDICHK1Enzyme Assay5
Lead TCU Inhibitor 3b 2YDJCHK1Enzyme AssayNot Reported

Visualizing the Path to Structure: Experimental Workflow

The determination of a protein-ligand crystal structure is a multi-step process. The following diagram illustrates a typical workflow for X-ray crystallography in the context of drug discovery.

experimental_workflow Experimental Workflow for Protein X-ray Crystallography cluster_protein_production Protein Production & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Processing cluster_structure_determination Structure Determination & Analysis gene_synthesis Gene Synthesis & Cloning protein_expression Protein Expression (e.g., E. coli, insect cells) gene_synthesis->protein_expression purification Purification (e.g., Chromatography) protein_expression->purification complex_formation Protein-Ligand Complex Formation purification->complex_formation crystallization_screening Crystallization Screening complex_formation->crystallization_screening crystal_optimization Crystal Optimization crystallization_screening->crystal_optimization xray_diffraction X-ray Diffraction (Synchrotron) crystal_optimization->xray_diffraction data_processing Data Processing & Scaling xray_diffraction->data_processing phasing Phase Determination data_processing->phasing model_building Model Building & Refinement phasing->model_building validation Structure Validation model_building->validation binding_analysis Binding Mode Analysis validation->binding_analysis

A typical workflow for determining a protein-ligand crystal structure.

The Kinase Inhibition Signaling Pathway

Both ALK and CHK1 are kinases, enzymes that play crucial roles in cell signaling pathways. Their inhibition can disrupt abnormal cellular processes, such as those found in cancer. The diagram below illustrates a simplified signaling pathway involving a receptor tyrosine kinase like ALK.

signaling_pathway Simplified Kinase Signaling Pathway ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (e.g., ALK) ligand->receptor dimerization Dimerization receptor->dimerization autophosphorylation Autophosphorylation dimerization->autophosphorylation downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) autophosphorylation->downstream response Cellular Response (Proliferation, Survival) downstream->response inhibitor This compound Inhibitor inhibitor->receptor

Inhibition of a receptor tyrosine kinase by a this compound inhibitor.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the replication and interpretation of crystallographic data.

Anaplastic Lymphoma Kinase (ALK) in complex with a this compound inhibitor (PDB: 4DCE)

Protein Expression and Purification: The human ALK kinase domain (residues 1058-1360) was expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system. The protein was purified using affinity chromatography followed by size-exclusion chromatography.

Crystallization: The purified ALK protein was co-crystallized with the piperidine carboxamide inhibitor. Crystals were grown using the hanging drop vapor diffusion method by mixing the protein-inhibitor complex with a reservoir solution containing polyethylene glycol and salts.

Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using a previously determined ALK structure as a search model. The final structure was refined to a resolution of 2.03 Å.[1]

Checkpoint Kinase 1 (CHK1) in complex with AZD7762 (PDB: 2YDI)

Protein Expression and Purification: The human CHK1 kinase domain was expressed in Escherichia coli and purified using a combination of affinity and size-exclusion chromatography.

Crystallization: The CHK1 protein was co-crystallized with the inhibitor AZD7762. Crystals were obtained by the vapor diffusion method, mixing the protein-ligand solution with a precipitant solution.

Data Collection and Structure Determination: Diffraction data were collected at a synchrotron light source. The structure was determined by molecular replacement and refined to a resolution of 2.5 Å. The binding of the thiophenecarboxamide urea inhibitor was clearly resolved in the electron density maps.

Conclusion

The X-ray crystal structures of this compound derivatives in complex with ALK and CHK1 provide definitive evidence of their binding modes. This structural information is invaluable for understanding the structure-activity relationships and for guiding the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties. The presented data and experimental protocols serve as a valuable resource for researchers in the field of kinase inhibitor drug discovery.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-piperidinecarboxamide scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, making it a privileged structure in modern drug discovery. Its derivatives have been investigated for numerous therapeutic applications, from neurological disorders to infectious diseases. This guide provides a head-to-head comparison of this compound and its related analogs, summarizing their performance with supporting experimental data and detailed methodologies to aid researchers in their drug development endeavors.

I. Comparative Biological Activities of this compound Analogs

The following tables summarize the quantitative data for various this compound analogs, categorized by their primary biological targets. This data is essential for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective compounds.

Table 1: T-Type Calcium Channel Blockers

T-type calcium channels are implicated in various physiological processes, and their dysregulation is associated with conditions like neuropathic pain and epilepsy.

Compound IDStructureTargetAssayIC50 (µM)Source
Analog 1 4-Piperidinecarboxylate derivativeα(1G) T-type Ca²⁺ channelWhole-cell patch-clamp1.57 ± 0.14[1]
Analog 2 4-Piperidinecyanide derivativeα(1G) T-type Ca²⁺ channelWhole-cell patch-clamp4.98 ± 0.36[1]
C101 4-Amino-piperidine derivativeN-type Ca²⁺ channelsWhole-cell patch-clamp (Xenopus oocytes)2.2 ± 0.6
Table 2: Calpain Inhibitors

Calpains are a family of calcium-dependent cysteine proteases involved in cellular signaling and apoptosis. Their overactivation is linked to various pathological conditions.

Compound IDStructureTargetAssayKi (nM)Source
11f Keto amide derivativeµ-CalpainEnzyme inhibition assay30
11j Keto amide derivativeµ-CalpainEnzyme inhibition assay9
Table 3: Antimalarial Agents

The emergence of drug-resistant malaria parasites necessitates the discovery of novel antimalarial agents. This compound analogs have shown promising activity against Plasmodium falciparum.

Compound IDStructureTarget StrainAssayEC50 (µM)Source
SW042 Piperidine carboxamideP. falciparum 3D7SYBR Green I assay0.14 - 0.19
SW584 Piperidine carboxamide analogP. falciparumIn vivo mouse modelEfficacious
Table 4: Secretory Glutaminyl Cyclase (sQC) Inhibitors

sQC is an enzyme involved in the formation of neurotoxic pyroglutamate amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.

Compound IDStructureTargetAssayIC50 (µM)Source
Cpd-41 Piperidine-4-carboxamide moietySecretory Glutaminyl Cyclase (sQC)Enzyme inhibition assay34

II. Key Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound analogs is crucial for elucidating their mechanism of action and potential therapeutic effects.

T-Type Calcium Channel Blockade in Neuropathic Pain

T-type calcium channels, particularly the CaV3.2 subtype, are upregulated in dorsal root ganglion neurons following nerve injury, contributing to neuronal hyperexcitability and neuropathic pain. Blockade of these channels by this compound analogs can reduce calcium influx, thereby dampening neuronal firing and alleviating pain signals.

T_Type_Calcium_Channel_Pathway Nerve_Injury Nerve Injury Upregulation Upregulation of T-type Ca²⁺ Channels (CaV3.2) Nerve_Injury->Upregulation Hyperexcitability Neuronal Hyperexcitability Upregulation->Hyperexcitability Pain_Signal Increased Pain Signal Transmission Hyperexcitability->Pain_Signal Neuropathic_Pain Neuropathic Pain Pain_Signal->Neuropathic_Pain Analog This compound Analog Blockade Blockade of T-type Ca²⁺ Channels Analog->Blockade Blockade->Hyperexcitability Reduced_Ca_Influx Reduced Ca²⁺ Influx Blockade->Reduced_Ca_Influx Reduced_Excitability Decreased Neuronal Excitability Reduced_Ca_Influx->Reduced_Excitability Pain_Relief Pain Relief Reduced_Excitability->Pain_Relief

Caption: T-Type Calcium Channel Blockade Pathway.

Calpain Inhibition and Apoptosis

Calpains, when overactivated by elevated intracellular calcium, can cleave various cellular substrates, leading to apoptosis.[1] Inhibition of calpains by this compound analogs can prevent this proteolytic cascade, thereby protecting cells from apoptotic death.

Calpain_Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., Ischemia) Ca_Influx Increased Intracellular Ca²⁺ Cellular_Stress->Ca_Influx Calpain_Activation Calpain Activation Ca_Influx->Calpain_Activation Substrate_Cleavage Cleavage of Cellular Substrates (e.g., Cytoskeleton, Caspases) Calpain_Activation->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Analog This compound Analog Calpain_Inhibition Calpain Inhibition Analog->Calpain_Inhibition Calpain_Inhibition->Calpain_Activation Cell_Survival Cell Survival Calpain_Inhibition->Cell_Survival

Caption: Calpain-Mediated Apoptosis Inhibition.

Inhibition of Secretory Glutaminyl Cyclase in Alzheimer's Disease

Secretory glutaminyl cyclase (sQC) catalyzes the formation of pyroglutamate-Aβ (pGlu-Aβ), a highly neurotoxic form of amyloid-beta that seeds the formation of amyloid plaques in Alzheimer's disease.[2] this compound-based inhibitors block sQC, preventing the formation of pGlu-Aβ and potentially slowing disease progression.

sQC_AD_Pathway APP Amyloid Precursor Protein (APP) Beta_Gamma_Secretase β- and γ-Secretase Cleavage APP->Beta_Gamma_Secretase Abeta Aβ Peptides Beta_Gamma_Secretase->Abeta sQC Secretory Glutaminyl Cyclase (sQC) Abeta->sQC pGlu_Abeta Pyroglutamate-Aβ (pGlu-Aβ) sQC->pGlu_Abeta Aggregation Aβ Aggregation and Plaque Formation pGlu_Abeta->Aggregation Neurotoxicity Neurotoxicity Aggregation->Neurotoxicity Analog This compound Analog sQC_Inhibition sQC Inhibition Analog->sQC_Inhibition sQC_Inhibition->sQC Reduced_pGlu_Abeta Reduced pGlu-Aβ Formation sQC_Inhibition->Reduced_pGlu_Abeta Reduced_Aggregation Reduced Plaque Formation Reduced_pGlu_Abeta->Reduced_Aggregation

Caption: Inhibition of pGlu-Aβ Formation.

III. Experimental Protocols

Detailed methodologies are provided for key experiments to ensure reproducibility and facilitate the evaluation of novel this compound analogs.

Whole-Cell Patch-Clamp Assay for T-Type Calcium Channels

This protocol is used to measure the inhibitory effect of compounds on T-type calcium channel currents.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CaV3.2 channel are cultured in appropriate media.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Solutions:

    • External solution (in mM): 140 TEA-Cl, 10 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH 7.4 with TEA-OH).

    • Internal (pipette) solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 Li-GTP (pH 7.2 with CsOH).

  • Recording Protocol:

    • Cells are held at a holding potential of -100 mV.

    • T-type calcium currents are elicited by a depolarizing step to -30 mV for 200 ms.

    • Test compounds are applied at various concentrations to the external solution.

  • Data Analysis: The peak inward current amplitude is measured before and after drug application. The concentration-response curve is fitted to the Hill equation to determine the IC50 value.

Patch_Clamp_Workflow Start Start Cell_Culture Culture HEK293 cells expressing CaV3.2 Start->Cell_Culture Prepare_Solutions Prepare external and internal solutions Cell_Culture->Prepare_Solutions Patch_Pipette Pull and fill patch pipette Prepare_Solutions->Patch_Pipette Form_Seal Form a gigaohm seal with the cell membrane Patch_Pipette->Form_Seal Go_Whole_Cell Rupture the membrane to achieve whole-cell configuration Form_Seal->Go_Whole_Cell Record_Baseline Record baseline T-type calcium currents Go_Whole_Cell->Record_Baseline Apply_Compound Apply test compound Record_Baseline->Apply_Compound Record_Response Record currents in the presence of the compound Apply_Compound->Record_Response Analyze_Data Analyze data to determine IC50 Record_Response->Analyze_Data End End Analyze_Data->End

Caption: Whole-Cell Patch-Clamp Workflow.

Fluorogenic Calpain Activity Assay

This assay measures the ability of compounds to inhibit calpain activity using a fluorogenic substrate.

  • Reagents:

    • Calpain enzyme (e.g., µ-calpain)

    • Fluorogenic calpain substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

    • Assay buffer (e.g., Tris-HCl with CaCl₂ and a reducing agent)

    • Test compounds

  • Procedure:

    • In a 96-well plate, add the assay buffer, calpain enzyme, and the test compound at various concentrations.

    • Incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission wavelengths specific to the fluorophore).

  • Data Analysis: The rate of the reaction (increase in fluorescence per unit time) is calculated. The percent inhibition is determined for each compound concentration, and the data is fitted to a dose-response curve to calculate the Ki or IC50 value.

Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)

This assay is used to determine the efficacy of antimalarial compounds against the blood stages of P. falciparum.

  • Parasite Culture: P. falciparum (e.g., 3D7 strain) is cultured in human red blood cells in a complete medium.

  • Assay Setup:

    • In a 96-well plate, add serially diluted test compounds.

    • Add synchronized ring-stage parasites to each well.

    • Incubate the plates for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Lysis and Staining:

    • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Read the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: The fluorescence intensity is proportional to the number of viable parasites. The EC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

IV. Conclusion

The this compound scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The diverse biological activities and the amenability of this core to chemical modification make it an attractive starting point for drug discovery campaigns. The data and protocols presented in this guide are intended to provide a valuable resource for researchers in the field, facilitating the rational design and evaluation of new and improved this compound-based drug candidates. By understanding the structure-activity relationships and the underlying mechanisms of action, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.

References

Benchmarking 4-Piperidinecarboxamide Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel 4-piperidinecarboxamide derivatives against established drugs, supported by experimental data. The information is presented to facilitate the evaluation and progression of these promising compounds in various therapeutic areas.

This guide summarizes the biological activities of several this compound derivatives and benchmarks their performance against known drugs for a range of molecular targets, including T-type calcium channels, C-C chemokine receptor type 5 (CCR5), calpain, and various microbial pathogens. Detailed experimental protocols for key assays are provided, alongside signaling pathway and experimental workflow diagrams to visually represent the underlying mechanisms and methodologies.

Data Presentation

The following tables summarize the quantitative data for this compound derivatives and their corresponding known drug comparators.

Table 1: T-Type Calcium Channel Inhibition
CompoundTargetAssayIC50 (µM)Known Drug ComparatorComparator IC50 (µM)
This compound Derivative (Generic) T-type Calcium ChannelElectrophysiologyVariesMibefradil2.7[1][2][3]
Specific Derivative Example 1α1G (T-type)Patch Clamp[Data not available in provided abstracts]Mibefradil0.1 (in rat atrial cells)[4]
Table 2: CCR5 Inhibition and Antiviral Activity
CompoundTarget/AssayIC50 (nM)Known Drug ComparatorComparator IC50 (nM)
Derivative 16g CCR5 Inhibition (Calcium Mobilization)25.73Maraviroc25.43[5]
Derivative 16i CCR5 Inhibition (Calcium Mobilization)25.53Maraviroc25.43[5]
Derivative 16g Anti-HIV-1 Activity (Single Cycle Assay)73.01Maraviroc6.4 (gp120 binding)
Derivative 16i Anti-HIV-1 Activity (Single Cycle Assay)94.10Maraviroc6.4 (gp120 binding)
Table 3: Calpain Inhibition
CompoundTargetKi (nM)Known Drug ComparatorComparator Ki (nM)
Derivative 11f µ-Calpain30Calpain Inhibitor III (MDL-28170)10[6][7]
Derivative 11j µ-Calpain9Calpain Inhibitor III (MDL-28170)10[6][7]
Table 4: Antimicrobial Activity (MIC in µg/mL)
CompoundOrganismMIC (µg/mL)Known Drug ComparatorComparator MIC (µg/mL)
Piperidine-4-carboxamide Derivatives (General) S. aureusVariesAmpicillin0.6 - 1[8]
E. coliVariesAmpicillin4[8]
4-Aminopiperidine Derivative 2b Candida spp.1 - 4Amorolfine0.5 - 16[9]
Aspergillus spp.1 - 8Voriconazole≤1 (Susceptible)[10][11][12]
4-Aminopiperidine Derivative 3b Candida spp.1 - 4Amorolfine0.5 - 16[9]
Aspergillus spp.1 - 8Voriconazole≤1 (Susceptible)[10][11][12]

Mandatory Visualization

Signaling Pathways

T_type_Calcium_Channel_Signaling cluster_membrane ext Extracellular memb Ca_int Ca²⁺ intra Intracellular Ca_ext Ca²⁺ T_channel T-type Ca²⁺ Channel (e.g., Cav3.1, 3.2, 3.3) T_channel->Ca_int Influx Calmodulin Calmodulin Ca_int->Calmodulin activates CaMK CaM Kinases Calmodulin->CaMK activates Gene_exp Gene Expression (e.g., for proliferation, differentiation) CaMK->Gene_exp regulates Depolarization Membrane Depolarization Depolarization->T_channel opens Piperidine_deriv This compound Derivatives Piperidine_deriv->T_channel inhibit Mibefradil Mibefradil Mibefradil->T_channel

Caption: T-type calcium channel signaling pathway and points of inhibition.

CCR5_Signaling_Pathway Chemokine Chemokine (e.g., CCL3, CCL4, CCL5) CCR5 CCR5 Receptor Chemokine->CCR5 binds HIV_gp120 HIV gp120 HIV_gp120->CCR5 binds G_protein Gαi/o Protein CCR5->G_protein activates HIV_entry HIV Entry CCR5->HIV_entry mediates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_response Cellular Response (e.g., Chemotaxis) Ca_release->Cellular_response PKC->Cellular_response Piperidine_deriv This compound Derivatives Piperidine_deriv->CCR5 inhibit Maraviroc Maraviroc Maraviroc->CCR5 Calpain_Activation_Pathway Cell_stress Cellular Stress (e.g., Ischemia, Neurotoxicity) Ca_influx Increased Intracellular Ca²⁺ Cell_stress->Ca_influx Procalpain Procalpain (Inactive) Ca_influx->Procalpain activates Calpain Calpain (Active) Procalpain->Calpain autoproteolysis Substrates Cytoskeletal & Regulatory Proteins (e.g., Spectrin, Talin, CDK5 activator p35) Calpain->Substrates cleaves Cleavage Proteolytic Cleavage Substrates->Cleavage Cell_damage Cell Damage & Apoptosis Cleavage->Cell_damage Piperidine_deriv This compound Derivatives Piperidine_deriv->Calpain inhibit Calpain_Inhibitor_III Calpain Inhibitor III Calpain_Inhibitor_III->Calpain Calcium_Mobilization_Assay_Workflow start Start cell_prep Plate CCR5-expressing cells start->cell_prep dye_loading Load cells with Ca²⁺-sensitive dye (e.g., Fluo-4 AM) cell_prep->dye_loading compound_add Add this compound derivatives or Maraviroc (control) dye_loading->compound_add agonist_add Add CCR5 agonist (e.g., CCL5/RANTES) compound_add->agonist_add measure Measure fluorescence intensity over time agonist_add->measure analyze Calculate IC50 values measure->analyze end End analyze->end Antimicrobial_Susceptibility_Testing_Workflow start Start prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum plate_inoculum Inoculate agar plate with microbe prep_inoculum->plate_inoculum apply_discs Apply paper discs impregnated with This compound derivatives or standard antibiotic plate_inoculum->apply_discs incubate Incubate at optimal temperature and time apply_discs->incubate measure_zones Measure zones of inhibition incubate->measure_zones determine_mic Determine Minimum Inhibitory Concentration (MIC) via broth microdilution measure_zones->determine_mic end End determine_mic->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Piperidinecarboxamide
Reactant of Route 2
4-Piperidinecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。